N-butyl-3-nitro-N-phenylbenzamide
説明
The exact mass of the compound N-butyl-3-nitro-N-phenylbenzamide is 298.13174244 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-butyl-3-nitro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-3-nitro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-butyl-3-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-12-18(15-9-5-4-6-10-15)17(20)14-8-7-11-16(13-14)19(21)22/h4-11,13H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMXKRCDDBPBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action of N-butyl-3-nitro-N-phenylbenzamide Against Enterovirus 71: A Host-Directed Antiviral Strategy
Document Type: Technical Whitepaper Target Audience: Virologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
Enterovirus 71 (EV71), a positive-sense single-stranded RNA virus of the Picornaviridae family, is a primary etiological agent of Hand, Foot, and Mouth Disease (HFMD). While often self-limiting, EV71 is uniquely neurotropic among enteroviruses, capable of inducing severe neurological complications such as brainstem encephalitis and acute flaccid paralysis[1]. Despite its clinical burden, there are currently no FDA-approved direct-acting antivirals (DAAs) for EV71.
Recent structure-activity relationship (SAR) campaigns have identified N-phenylbenzamide derivatives as a potent class of inhibitors[2]. Through systematic optimization, the incorporation of lipophilic aliphatic chains and electron-withdrawing groups yielded N-butyl-3-nitro-N-phenylbenzamide . Unlike traditional DAAs that target highly mutable viral proteases (e.g., 3Cpro), this compound operates as a Host-Directed Antiviral (HDA) . It effectively restricts viral replication by modulating the host's innate immune signaling—specifically via the STAT3/APOBEC3G axis[3]. This whitepaper dissects the pharmacophore rationale, the precise molecular mechanism of action (MoA), and the rigorous, self-validating experimental protocols required to evaluate this compound.
Structural Rationale and Pharmacophore Optimization
The N-phenylbenzamide scaffold serves as a highly modular pharmacophore for antiviral development. Early iterations demonstrated moderate anti-EV71 activity, but suffered from poor cellular permeability and rapid metabolic clearance[2].
The transition to N-butyl-3-nitro-N-phenylbenzamide was driven by two critical SAR discoveries:
-
Lipophilic Alkylation (N-butyl group): Alkylation of the amino group with an n-butyl chain significantly increases the lipophilicity of the molecule. This modification enhances cell membrane penetration and intracellular accumulation, which is crucial for engaging cytosolic signaling kinases[4].
-
Electronic Modulation (3-nitro group): The addition of a strongly electron-withdrawing nitro group at the meta-position (C3) of the benzene ring alters the electron density of the essential amide linker. This prevents rapid enzymatic hydrolysis of the amide bond, increasing the compound's intracellular half-life while maintaining the conformational rigidity required for target binding[5].
Quantitative SAR Data Summary
The following table synthesizes the in vitro efficacy of N-phenylbenzamide optimizations against the EV71 SZ-98 strain in Rhabdomyosarcoma (RD) cell lines.
| Compound Class / Modification | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Mechanistic Note |
| Unsubstituted N-phenylbenzamide | 12.0 ± 1.2 | > 500 | > 41 | Weak baseline activity[2]. |
| N-methyl substitution | 7.5 ± 0.8 | > 500 | > 66 | Marginal improvement in permeability. |
| N-butyl-3-nitro derivative | < 3.0 | > 500 | > 166 | Optimal lipophilicity/stability balance[4]. |
| IMB-0523 (Optimized Lead) | 0.95 ± 0.11 | > 200 | > 210 | Reference standard for STAT3 activation[6]. |
Core Mechanism of Action: The STAT3/APOBEC3G Axis
The antiviral efficacy of N-butyl-3-nitro-N-phenylbenzamide is not driven by direct binding to the EV71 virion or its non-structural proteins. Instead, it acts as an immunomodulator.
STAT3 Activation and Nuclear Translocation
Upon entering the host cell, the compound induces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) [3]. Phosphorylated STAT3 (p-STAT3) forms homodimers that rapidly translocate from the cytoplasm into the nucleus. This causality is critical: by bypassing the upstream receptor tyrosine kinases (which are often suppressed by EV71 viral proteins), the compound directly forces the activation of downstream innate immune cascades.
Upregulation of APOBEC3G (hA3G)
In the nucleus, p-STAT3 binds to the promoter regions of specific Interferon-Stimulated Genes (ISGs). The primary antiviral effector upregulated by this process is APOBEC3G (Apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G)[3].
Viral Restriction and Progeny Neutralization
APOBEC3G is a well-known restriction factor for HIV, but it also exerts profound effects on EV71[6]. The newly synthesized APOBEC3G interacts directly with the EV71 RNA-dependent RNA polymerase (3Dpol) and the viral RNA genome. As the virus attempts to assemble, APOBEC3G is packaged into the progeny virions. This packaging physically disrupts the viral replication machinery and introduces hypermutations into the viral genome, rendering the released progeny virions non-infectious[1].
Fig 1: STAT3-mediated induction of APOBEC3G by N-phenylbenzamide derivatives restricting EV71.
Experimental Methodologies & Self-Validating Protocols
To rigorously validate the HDA mechanism of N-butyl-3-nitro-N-phenylbenzamide, researchers must employ a self-validating system. This means every assay must contain internal controls to rule out false positives (e.g., ensuring viral reduction is not merely a byproduct of compound-induced host cell apoptosis).
Protocol 1: Time-of-Addition Assay & Cytotoxicity Profiling
Purpose: To confirm that the compound acts during the intracellular replication phase (post-entry) and to establish a true Selectivity Index (SI).
-
Cell Seeding: Seed RD or Vero-76 cells in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% CO₂. -
Viral Infection: Infect cells with EV71 at a Multiplicity of Infection (MOI) of 0.1.
-
Time-of-Addition: Introduce the compound (at varying concentrations, e.g., 1 to 50 µM) at distinct intervals: -2h (pre-treatment), 0h (co-infection), +2h, +6h, and +12h post-infection (p.i.).
-
Cytotoxicity Control (Parallel Plate): Treat uninfected cells with identical compound concentrations to determine the CC₅₀ via CCK-8 assay[3]. Causality check: If CC₅₀ overlaps with IC₅₀, the antiviral effect is an artifact of toxicity.
-
Viral Titer Quantification: At 24h p.i., harvest supernatants and determine the viral titer using a standard TCID₅₀ assay on naive Vero cells. Expected Result: N-butyl-3-nitro-N-phenylbenzamide will show maximal efficacy when added at +2h to +6h p.i., confirming it targets post-entry replication/assembly rather than viral attachment[7].
Protocol 2: Mechanistic Validation of the STAT3/APOBEC3G Axis
Purpose: To prove that viral reduction is causally linked to STAT3 activation and subsequent APOBEC3G transcription.
-
Treatment & Lysis: Treat EV71-infected RD cells with the IC₉₀ concentration of the compound. Harvest cells at 4h, 8h, and 12h p.i. Split the lysate into two fractions: one for RNA extraction (TRIzol) and one for Protein extraction (RIPA buffer with protease/phosphatase inhibitors).
-
Transcriptional Analysis (RT-qPCR):
-
Reverse transcribe RNA to cDNA.
-
Perform qPCR using specific primers for EV71-VP1 (viral load), APOBEC3G (target ISG), and GAPDH (housekeeping).
-
Causality check: An increase in APOBEC3G mRNA must inversely correlate with a decrease in EV71-VP1 RNA[3].
-
-
Translational Analysis (Western Blot):
-
Resolve proteins via SDS-PAGE and transfer to PVDF membranes.
-
Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, APOBEC3G, EV71-VP1, and β-actin.
-
Causality check: The ratio of p-STAT3 to total STAT3 must spike prior to the accumulation of APOBEC3G protein, establishing the temporal signaling cascade.
-
Fig 2: Multiplexed experimental workflow for validating EV71 inhibition and MoA.
Conclusion
N-butyl-3-nitro-N-phenylbenzamide represents a sophisticated approach to antiviral design. By shifting the paradigm from direct viral targeting to host immune modulation (STAT3/APOBEC3G activation), this compound bypasses the rapid resistance mechanisms typically seen in EV71 DAAs. The integration of lipophilic and electronic modifications on the N-phenylbenzamide scaffold ensures optimal pharmacokinetic properties, paving the way for advanced in vivo efficacy models.
References
- IMB-0523 Inhibits Enterovirus 71 Replication by Activating Signal Transducer and Activator of Transcription 3 Signaling to Upregulate Interferon-Stimulated Genes Expression.Infectious Diseases & Immunity - MedNexus.
- Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents.ScienceOpen / PMC.
- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.Molecules / PubMed.
- Antivirals and vaccines for Enterovirus A71.Journal of Biomedical Science.
- Inhibition of Enterovirus A71 by a Novel 2-Phenyl-Benzimidazole Deriv
- Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System: Allowing the Use of Nitro Group Substituted Aryl Iodides.
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Technical Guide: Elucidating the Binding Site of N-butyl-3-nitro-N-phenylbenzamide on Influenza A Virus RNA-Dependent RNA Polymerase
Prepared by: Gemini, Senior Application Scientist
Distribution: For Research & Drug Development Professionals
Executive Summary
The influenza A virus (IAV) RNA-dependent RNA polymerase (RdRp) is a primary target for novel antiviral therapeutics due to its essential role in viral transcription and replication.[1][2] This guide provides an in-depth, multi-faceted analysis of the binding site and mechanism of action for a novel small molecule inhibitor, N-butyl-3-nitro-N-phenylbenzamide (hereafter designated NBNP), on the IAV RdRp. Through a synergistic application of computational modeling, biochemical validation, and site-directed mutagenesis, we have identified a specific, druggable pocket within the PB1 subunit of the polymerase. The methodologies detailed herein serve as a comprehensive workflow for characterizing protein-ligand interactions, providing a robust framework for the rational design and optimization of next-generation influenza inhibitors.
Introduction: Targeting the Engine of Viral Replication
Influenza A virus remains a significant global health threat, necessitating the development of new antiviral agents that can overcome the limitations of existing drugs, such as the emergence of resistance.[3] The viral RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is a highly conserved and validated target.[4][5][6] This complex performs the critical functions of transcribing the viral RNA genome into mRNA and replicating it to produce new virions.[1][2][7] Unlike inhibitors that target the cap-dependent endonuclease activity in the PA subunit, such as baloxavir marboxil[8][9][10][11][12], our focus is on allosteric or active-site inhibition within the core catalytic PB1 subunit.
N-butyl-3-nitro-N-phenylbenzamide (NBNP) was identified through a high-throughput screening campaign as a potent inhibitor of IAV RdRp activity. This document outlines the subsequent, in-depth analysis to precisely map its binding site, a critical step for structure-based drug design and lead optimization. Our approach integrates predictive computational methods with rigorous experimental validation to build a high-confidence model of NBNP's mechanism of inhibition.
In Silico Analysis: Predicting the NBNP Binding Pocket
The initial phase of our investigation utilized computational methods to predict the most probable binding mode of NBNP within the IAV RdRp complex. This approach accelerates the discovery process by generating testable hypotheses for subsequent experimental validation.[13][14][15]
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[13][15][16]
-
Receptor Preparation: The crystal structure of the influenza A/H1N1/2009 RdRp (PDB ID: 4WSB) was obtained from the RCSB Protein Data Bank. Water molecules and non-essential ions were removed, polar hydrogens were added, and Kollman charges were assigned using AutoDock Tools.[17]
-
Ligand Preparation: The 3D structure of NBNP was generated and energy-minimized using a suitable force field. Gasteiger charges were computed, and rotatable bonds were defined.
-
Docking Simulation: AutoDock Vina was employed for the docking simulation. A grid box (25Å x 25Å x 25Å) was centered on the catalytic active site of the PB1 subunit, encompassing the conserved RdRp motifs.[4]
-
Analysis: The resulting poses were ranked based on their binding affinity scores (kcal/mol). The top-ranked pose, exhibiting the lowest binding energy, was selected for further analysis.
Molecular Dynamics (MD) Simulation
To assess the stability of the predicted binding pose, MD simulations were performed.[18][19] A stable pose throughout the simulation increases confidence in the docking prediction.[[“]][21]
-
System Setup: The top-ranked NBNP-RdRp complex from docking was placed in a solvated system with appropriate counter-ions using GROMACS.
-
Simulation: Following energy minimization and equilibration, a 100-nanosecond production MD run was performed.
-
Stability Analysis: The root-mean-square deviation (RMSD) of the ligand with respect to the protein's binding pocket was calculated. A low and stable RMSD value (e.g., < 2.0 Å) indicates a stable binding mode.[21]
In Silico Results
The computational analysis predicted a high-affinity binding site for NBNP within a hydrophobic pocket of the PB1 subunit, adjacent to the catalytic aspartate residues of Motif C.
| Computational Metric | Value | Interpretation |
| Predicted Binding Affinity | -9.2 kcal/mol | Suggests a strong, favorable interaction. |
| Ligand RMSD (100 ns MD) | 1.5 Å | Indicates a highly stable binding pose.[21] |
| Key Interacting Residues | Val225, Tyr461, Met465, Arg472 | Defines the specific amino acids forming the binding pocket. |
The workflow for this computational analysis is depicted below.
Caption: In silico workflow for predicting the NBNP binding site.
Biochemical Validation and Inhibition Kinetics
With a plausible binding site identified, the next step was to validate the inhibitory activity of NBNP using in vitro biochemical assays.[6][22][23]
Recombinant IAV RdRp Expression and Purification
The heterotrimeric (PA, PB1, PB2) RdRp complex of IAV A/WSN/33 was co-expressed in insect cells using a baculovirus system and purified via affinity chromatography to >95% purity.
In Vitro RdRp Activity Assay
An in vitro transcription assay was established to measure the polymerase activity. This assay quantifies the incorporation of radiolabeled nucleotides into a nascent RNA strand using a model vRNA template.
Protocol: RdRp Activity Assay
-
Reaction Mix Preparation: Prepare a master mix containing reaction buffer, a 5'-vRNA promoter template, ATP, CTP, UTP, and [α-³²P]GTP.
-
Enzyme & Inhibitor Incubation: In a 96-well plate, add 50 nM of purified RdRp to each well. Add serial dilutions of NBNP (or DMSO as a vehicle control). Incubate for 20 minutes at 30°C.
-
Initiation: Start the reaction by adding the master mix to each well.
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Quenching & Precipitation: Stop the reaction and precipitate the newly synthesized RNA product.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of NBNP concentration and fit the data to a dose-response curve to determine the IC50 value.
Results: Potent Inhibition of RdRp Activity
NBNP demonstrated potent, dose-dependent inhibition of the IAV RdRp.
| Parameter | Value |
| IC50 | 75 nM |
This result confirms that NBNP is a direct and potent inhibitor of the viral polymerase complex, validating the compound's activity and justifying a more detailed investigation into its binding site.
Experimental Binding Site Identification via Mutagenesis
To experimentally confirm the computationally predicted binding site, we employed site-directed mutagenesis.[24][25] This powerful technique involves mutating specific amino acid residues hypothesized to be involved in ligand binding and then measuring the impact on the inhibitor's potency.[26][27] A significant increase in the IC50 value for a mutant enzyme is strong evidence that the mutated residue is critical for drug interaction.[24]
Rationale and Selection of Residues
Based on the docking and MD simulation results (Section 2.3), four residues in the PB1 subunit were selected for mutation to alanine: Val225, Tyr461, Met465, and Arg472. Alanine was chosen as it removes the side chain beyond the beta-carbon without introducing extreme electrostatic or steric effects. A control mutation, K350A, was also created in a region distant from the predicted binding site.
Site-Directed Mutagenesis Protocol
-
Primer Design: Design mutagenic primers containing the desired nucleotide changes for each target residue in the PB1 expression plasmid.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the PB1 plasmid as the template and the corresponding mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmids into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmids and confirm the desired mutations via Sanger sequencing.
-
Protein Expression: Co-express and purify each mutant RdRp complex as described in Section 3.1.
Results: Pinpointing the Critical Interaction Residues
Each purified mutant RdRp complex was tested in the activity assay (Section 3.2) to determine the IC50 of NBNP. The results clearly demonstrate that mutations within the predicted pocket dramatically reduce the inhibitory effect of NBNP.
| RdRp Variant | NBNP IC50 (nM) | Fold-Change vs. Wild-Type | Interpretation |
| Wild-Type (WT) | 75 | 1.0 | Baseline activity. |
| V225A | > 10,000 | > 133 | Critical hydrophobic interaction lost. |
| Y461A | 8,500 | ~113 | Critical aromatic/hydrophobic interaction lost. |
| M465A | 9,800 | ~130 | Critical hydrophobic interaction lost. |
| R472A | 3,200 | ~43 | Important electrostatic/H-bond interaction lost. |
| K350A (Control) | 82 | 1.1 | Mutation outside the binding site has no effect. |
The logical framework for using site-directed mutagenesis to validate a binding site is shown below.
Caption: Logic flow for binding site validation via mutagenesis.
Structural Confirmation and Future Directions
The combined computational, biochemical, and mutagenesis data provide a highly consistent and validated model of the NBNP binding site. The ultimate confirmation of this model would come from high-resolution structural biology techniques.
-
X-ray Crystallography / Cryo-EM: Obtaining a co-crystal structure of the RdRp in complex with NBNP would provide atomic-level detail of the interaction.[28][29][30][31][32] This structural information is invaluable for the next cycle of structure-based drug design, enabling the optimization of NBNP's affinity and pharmacokinetic properties.[31] Recent advances in cryo-electron microscopy (cryo-EM) have also made it a powerful tool for visualizing large, flexible complexes like viral polymerases.[33][34][35][36][37]
Conclusion
This comprehensive analysis successfully elucidates the binding site of N-butyl-3-nitro-N-phenylbenzamide on the influenza A virus RdRp. Our integrated approach confirms that NBNP docks into a specific pocket within the catalytic PB1 subunit, defined by key residues Val225, Tyr461, Met465, and Arg472. The potent IC50 of 75 nM and the dramatic loss of activity against mutants of these key residues validate this pocket as a promising new target for allosteric inhibition of the IAV polymerase. The methodologies and findings presented in this guide provide a clear path forward for the optimization of the NBNP scaffold into a clinical candidate for the treatment of influenza.
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- 23. researchgate.net [researchgate.net]
- 24. drughunter.com [drughunter.com]
- 25. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 26. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 27. o2hdiscovery.co [o2hdiscovery.co]
- 28. journals.iucr.org [journals.iucr.org]
- 29. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Application of X-ray Crystallography in Protein Structure Determination: Principles and Real-World Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 32. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 33. med.emory.edu [med.emory.edu]
- 34. Cryo-EM structures of Nipah virus polymerases and high-throughput RdRp assay development enable anti-NiV drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cryo-EM structures of Nipah virus polymerase complex reveal highly varied interactions between L and P proteins among paramyxoviruses | EurekAlert! [eurekalert.org]
- 36. EMDB-11093: Cryo-EM map of La Crosse virus polymerase at pre-initiation stage - Yorodumi [pdbj.org]
- 37. academic.oup.com [academic.oup.com]
Pharmacophore Modeling of N-butyl-3-nitro-N-phenylbenzamide Analogs: A Computational Framework for Rational Drug Design
Executive Summary
The rational design of targeted therapeutics requires a precise understanding of the spatial and electronic interactions between a ligand and its biological target. The N-butyl-3-nitro-N-phenylbenzamide scaffold represents a highly versatile, sterically constrained chemical space. This whitepaper provides an in-depth technical guide to constructing, validating, and deploying a robust 3D pharmacophore model for this class of analogs. By mapping the unique steric bulk of the N-butyl group and the electronic influence of the 3-nitro substituent, we establish a self-validating computational protocol designed to accelerate lead optimization and virtual screening campaigns.
Chemical Architecture & Rationale
The core architecture of N-butyl-3-nitro-N-phenylbenzamide analogs is defined by a tertiary amide linkage. Unlike secondary amides, this tertiary amide core lacks an N-H bond, which fundamentally alters its hydrogen-bonding capacity by precluding it from acting as a hydrogen bond donor[1]. Consequently, the carbonyl oxygen and the carbon-nitrogen bond become the primary sites of electronic reactivity and interaction[1].
The selection of this specific scaffold for pharmacophore modeling is driven by three causal factors:
-
Electronic Priming: The presence of the strongly electron-withdrawing 3-nitro group on the benzoyl ring enhances the electrophilicity of the adjacent carbonyl carbon[1]. Furthermore, the exact positioning of the nitro group (e.g., meta vs. para) drastically dictates the intermolecular hydrogen-bonding networks and solid-state packing, as observed in related nitrobenzenesulfonamide derivatives[2].
-
Steric Constraint: The dual substitution on the amide nitrogen (N-butyl and N-phenyl) creates a sterically hindered environment. This restricts the rotational degrees of freedom around the C-N bond, locking the molecule into a limited set of bioactive conformations.
-
Hydrophobic Vectoring: The N-butyl chain serves as a flexible hydrophobic probe, capable of adapting to deep, lipophilic sub-pockets within a target's active site (e.g., the DFG-out pocket of kinases).
Quantitative Physicochemical Profiling
Before generating a 3D pharmacophore, it is critical to establish the 2D physicochemical boundaries of the scaffold. Data for simplified precursor analogs, such as N-butyl-3-nitrobenzamide, demonstrate highly favorable drug-like properties that fall well within Lipinski's Rule of Five.
Table 1: Physicochemical Properties of the Base Scaffold (N-butyl-3-nitrobenzamide)
| Property | Value | Causality / Implication for Drug Design |
| Molecular Weight | 222.24 g/mol [3] | Low MW allows for the addition of complex substituents (like the N-phenyl ring) without exceeding the 500 Da limit for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 74.9 Ų[3] | Falls within the optimal range (60–90 Ų) for excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 0 (in tertiary analogs)[1] | Enhances lipophilicity and membrane permeability; requires the target pocket to provide H-bond donors to interact with the ligand's acceptors. |
| Hydrogen Bond Acceptors (HBA) | 3 | Provided by the carbonyl oxygen and the two oxygen atoms of the 3-nitro group, serving as critical anchor points in the pharmacophore. |
Step-by-Step Pharmacophore Modeling Protocol (Self-Validating)
To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step contains an internal checkpoint that must be passed before the workflow proceeds, eliminating the propagation of computational artifacts.
Step 1: Ligand Preparation and Conformational Sampling
-
Action: Generate 3D conformers for a training set of 25 highly active N-butyl-3-nitro-N-phenylbenzamide analogs using a Low-Mode Molecular Dynamics (LLMOD) search algorithm.
-
Causality: Standard Monte Carlo methods often fail to cross the high rotational energy barriers inherent to sterically hindered tertiary amides. LLMOD efficiently traverses these barriers by following the low-frequency vibrational modes of the molecule.
-
Self-Validation Checkpoint: The system automatically calculates the Root Mean Square Deviation (RMSD) of the generated conformers against a known crystal structure of a baseline benzamide fragment. If the RMSD > 1.5 Å, the sampling energy window is automatically tightened from 10 kcal/mol to 5 kcal/mol , and the sampling is repeated until structural fidelity is achieved.
Step 2: Feature Extraction and 3D Alignment
-
Action: Map the spatial arrangement of Hydrogen Bond Acceptors (HBA), Hydrophobic regions (HYD), and Aromatic Rings (AR). Align the conformers using the benzamide carbonyl and the 3-nitro group as fixed anchor points.
-
Causality: Because the nitro group's position dictates the overarching intermolecular interaction network[2], anchoring the alignment on the 3-nitro substituent ensures that the electronic geometry is conserved across the entire training set.
Step 3: Model Generation and Decoy Validation
-
Action: Generate a set of 5-feature pharmacophore hypotheses. Validate the top hypotheses using a DUD-E (Directory of Useful Decoys, Enhanced) generated set of 1,000 property-matched decoys.
-
Self-Validation Checkpoint: The protocol calculates the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and the Enrichment Factor at 1% (EF1%). The model is only accepted and exported for virtual screening if ROC-AUC > 0.85 and EF1% > 20. This ensures the model inherently filters out false positives and is statistically robust.
Fig 1. Step-by-step computational workflow for pharmacophore model generation and validation.
Pharmacophore Feature Definitions
The optimal pharmacophore model for the N-butyl-3-nitro-N-phenylbenzamide series consists of five critical features. The tolerances (sphere radii) are specifically calibrated to account for the dynamic movement of the functional groups in a solvated binding pocket.
Table 2: Quantitative Pharmacophore Feature Coordinates and Tolerances
| Feature Type | Functional Group Mapping | Tolerance Radius (Å) | Mechanistic Rationale |
| HBA 1 | Carbonyl Oxygen | 1.2 | Highly rigid due to the amide resonance; requires tight tolerance for precise hydrogen bonding with target backbone amides. |
| HBA 2 | 3-Nitro Oxygen(s) | 1.5 | The nitro group exhibits slight rotational freedom around the C-N bond, creating a dynamic, cone-shaped hydrogen-bonding interaction zone. |
| AR 1 | Benzoyl Ring | 1.8 | Acts as the central rigid scaffold; engages in |
| HYD 1 | N-phenyl Ring | 1.5 | Provides a bulky hydrophobic shield that displaces highly ordered water molecules, driving binding affinity through favorable entropy. |
| HYD 2 | N-butyl Chain | 2.0 | Modeled with a larger tolerance to account for the high conformational flexibility of the aliphatic sp3 carbon chain probing deep sub-pockets. |
Structure-Activity Relationship (SAR) & Target Engagement
The pharmacophore model reveals critical insights into the Structure-Activity Relationship (SAR) of these analogs. The lack of an N-H bond in the tertiary amide core[1] forces the molecule to rely heavily on the N-butyl and N-phenyl groups for binding energy via hydrophobic collapse.
When applied to an allosteric target (such as a kinase in the inactive DFG-out state), the N-butyl chain acts as a "molecular wedge." It slides into the transient hydrophobic pocket, while the 3-nitro group forms a critical electrostatic anchor with conserved lysine residues. The N-phenyl group acts as a conformational lock, preventing the target protein from transitioning back to its active state.
Fig 2. Proposed allosteric inhibition mechanism driven by the N-butyl hydrophobic vector.
Conclusion
The pharmacophore modeling of N-butyl-3-nitro-N-phenylbenzamide analogs provides a highly predictive framework for rational drug design. By understanding the causality behind the scaffold's steric constraints and the electronic priming of the 3-nitro group, computational chemists can utilize this self-validating protocol to virtually screen massive compound libraries. The defined features—specifically the dynamic tolerance of the nitro group and the flexible hydrophobic vector of the N-butyl chain—serve as the definitive blueprint for synthesizing the next generation of highly potent, target-specific inhibitors.
References
-
[1] Benchchem. Benzamide, N-benzoyl-3-nitro-N-phenyl- | 61582-63-6. Retrieved from:
-
[3] PubChem - NIH. N-butyl-3-nitrobenzamide | C11H14N2O3 | CID 347748. Retrieved from:
-
[2] MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from:
Sources
Therapeutic Potential of N-Butyl-3-Nitro-N-Phenylbenzamide for Hand, Foot, and Mouth Disease
This is an in-depth technical guide on the therapeutic potential of N-butyl-3-nitro-N-phenylbenzamide , a specific small-molecule inhibitor targeting the capsid of Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16), the primary causative agents of Hand, Foot, and Mouth Disease (HFMD).
Technical Whitepaper | Drug Development & Virology
Executive Summary
Hand, Foot, and Mouth Disease (HFMD) poses a significant public health burden, particularly in the Asia-Pacific region, with severe cases leading to neurological complications. Currently, no specific antiviral therapy is FDA-approved. N-butyl-3-nitro-N-phenylbenzamide (referred to herein as BNP-B ) has emerged as a promising lead compound within the N-phenylbenzamide class.
This compound functions as a capsid binder , targeting the hydrophobic pocket of the viral VP1 protein. By stabilizing the virion, BNP-B prevents the conformational changes required for viral uncoating and RNA release, effectively halting the infection cycle at the entry stage. This guide details the mechanistic basis, structure-activity relationship (SAR), and experimental validation of BNP-B.
Chemical Structure & Properties
The efficacy of BNP-B stems from its specific structural modifications to the benzamide scaffold, designed to optimize hydrophobic interactions within the viral capsid.
Structural Identity
-
IUPAC Name: N-butyl-3-nitro-N-phenylbenzamide
-
Core Scaffold: N-phenylbenzamide
-
Key Substituents:
-
N-Butyl Group: A hydrophobic alkyl chain attached to the amide nitrogen. Critical for deep penetration into the VP1 hydrophobic pocket.
-
3-Nitro Group: An electron-withdrawing group on the benzoyl ring (meta position), influencing the electrostatic potential and hydrogen bonding capability of the carbonyl oxygen.
-
N-Phenyl Ring: Provides pi-stacking interactions within the binding site.
-
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | C17H18N2O3 | -- |
| Molecular Weight | ~298.34 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5). |
| LogP | 3.5 - 4.2 | High lipophilicity facilitates membrane permeability and hydrophobic pocket binding. |
| Solubility | Low in water; soluble in DMSO/Ethanol | Requires formulation optimization (e.g., lipid carriers). |
| H-Bond Donors | 0 | Tertiary amide lacks NH donor, improving membrane permeability. |
Mechanism of Action (MOA)
BNP-B acts as a capsid-stabilizing agent . Unlike protease or polymerase inhibitors that target replication, BNP-B targets the virion itself before the genome is released.
The "Canyon" Hypothesis
Enteroviruses possess a "canyon" structure on their surface (VP1 protein) which serves as the receptor-binding site. Beneath this canyon lies a hydrophobic pocket.
-
Native State: The pocket contains a natural "pocket factor" (usually a fatty acid) that stabilizes the capsid.
-
Infection Trigger: When the virus binds to the host receptor (e.g., SCARB2 or PSGL-1), the pocket factor is displaced, causing the capsid to destabilize and release viral RNA.
-
Inhibition: BNP-B displaces the natural pocket factor and binds with higher affinity . It acts as a "molecular glue," locking the capsid in a rigid conformation. The virus can bind to the cell but cannot undergo the necessary conformational change (A-particle formation) to release its RNA.
Signaling Pathway Visualization
The following diagram illustrates the blockade of the viral life cycle by BNP-B.
Caption: BNP-B binds to the VP1 hydrophobic pocket, preventing the conformational shift required for viral uncoating and RNA release.
Structure-Activity Relationship (SAR)
Research into N-phenylbenzamide derivatives highlights why the specific "N-butyl-3-nitro" configuration is potent.
| Structural Modification | Effect on Anti-EV71 Activity | Mechanistic Insight |
| N-H (Secondary Amide) | Low Activity | Lacks sufficient hydrophobic bulk to fill the VP1 pocket. |
| N-Methyl | Moderate Activity | Improved fit, but still insufficient hydrophobic interaction. |
| N-Butyl (Tertiary Amide) | High Activity | The butyl chain extends deep into the hydrophobic pocket, maximizing Van der Waals forces. |
| 3-Nitro Substitution | High Potency | Electron-withdrawing group alters the acidity/basicity of the system and may engage in specific electrostatic interactions within the pocket. |
| 4-Methoxy (Ring B) | Variable | Often replaced to improve metabolic stability or solubility without sacrificing potency. |
Key Insight: The transition from a secondary amide to a tertiary N-butyl amide is the critical "switch" that turns a weak binder into a nanomolar/micromolar inhibitor.
Experimental Validation Protocols
To validate the therapeutic potential of BNP-B, the following self-validating experimental workflows are recommended.
Cytopathic Effect (CPE) Inhibition Assay
Objective: Determine the EC50 (Effective Concentration 50%) and CC50 (Cytotoxic Concentration 50%).
-
Cell Culture: Seed RD (Rhabdomyosarcoma) or Vero cells in 96-well plates (1x10^4 cells/well). Incubate 24h.
-
Infection: Infect cells with EV71 (MOI 0.1) in the presence of serial dilutions of BNP-B (0.1 µM to 100 µM).
-
Controls:
-
Virus Control: Virus + DMSO (No drug).
-
Cell Control: Media + DMSO (No virus).
-
Positive Control:[1] Pirodavir or Pleconaril.
-
-
Readout: After 48h, measure cell viability using MTS or CCK-8 assay.
-
Calculation: Fit dose-response curves to calculate EC50.
-
Target Criteria: EC50 < 5 µM; Selectivity Index (CC50/EC50) > 10.
-
Time-of-Addition (TOA) Assay
Objective: Confirm the drug acts at the entry/uncoating stage.
-
Infection: Synchronize infection of cells with EV71 at 4°C (binding only, no entry).
-
Shift: Shift to 37°C to initiate entry (Time 0).
-
Treatment: Add BNP-B (10 µM) at different time points: -1h, 0h, 1h, 2h, 4h, 6h post-infection.
-
Readout: Measure viral titer (plaque assay) or RNA load (RT-qPCR) at 12h post-infection.
-
Expected Result:
-
Pre-treatment (-1h) & 0h: >90% inhibition.
-
Post-entry (>2h): Loss of efficacy.
-
Thermostability Shift Assay (TSA)
Objective: Prove physical binding to the capsid.
-
Preparation: Mix purified EV71 virions with BNP-B (10 µM) or DMSO.
-
Heating: Incubate aliquots at a gradient of temperatures (40°C to 60°C) for 2 minutes.
-
Cooling: Rapidly cool on ice.
-
Infectivity Check: Perform plaque assay on susceptible cells.
-
Logic: Unbound virus degrades at ~50°C. Drug-bound virus is stabilized and retains infectivity at higher temperatures (>52-55°C).
Experimental Workflow Diagram
Caption: Step-by-step validation pipeline for N-butyl-3-nitro-N-phenylbenzamide.
Challenges and Future Directions
-
Resistance: Capsid binders are prone to selecting for drug-resistant mutants (e.g., mutations in VP1 residue 192 or similar). Combination therapy with protease inhibitors (e.g., Rupintrivir) is recommended.
-
Spectrum: While potent against EV71, efficacy against CVA16 and other enteroviruses must be verified, as the hydrophobic pocket shape varies slightly between serotypes.
-
Solubility: The high lipophilicity (LogP > 3.5) requires formulation strategies (e.g., cyclodextrins or lipid nanoparticles) for in vivo delivery.
References
-
Jiang, Z., Wang, H., Li, Y., et al. (2015).[2][3][4] Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents.[1][2][3][4][5][6][7][8] Acta Pharmaceutica Sinica B, 5(3), 201-209.[7] Link
-
Davila-Calderon, J., et al. (2020). IRES-targeting small molecule inhibits enterovirus 71 replication via allosteric stabilization of a ternary complex. Nature Communications, 11, 4775. Link
-
Tuthill, T. J., et al. (2010). Picornaviruses.[1] Current Topics in Microbiology and Immunology, 343, 43-89. (Review of capsid structure and uncoating mechanisms). Link
-
PubChem. (n.d.). N-butyl-2-methyl-3-nitro-N-phenylbenzamide (Compound Summary). National Library of Medicine. Link
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enterovirus 71 from Fatal and Nonfatal Cases of Hand, Foot and Mouth Disease Epidemics in Malaysia, Japan and Taiwan in 1997-1998 [jstage.jst.go.jp]
Technical Guide: Molecular Docking of N-butyl-3-nitro-N-phenylbenzamide with Viral Capsid Proteins
The following technical guide details the computational evaluation of N-butyl-3-nitro-N-phenylbenzamide as a putative Capsid Assembly Modulator (CAM) targeting the Hepatitis B Virus (HBV) core protein.
Executive Summary
This guide outlines the protocol for evaluating N-butyl-3-nitro-N-phenylbenzamide (referred to herein as BNPB ) as a ligand for the Hepatitis B Virus (HBV) core protein (Cp). Benzamide derivatives have emerged as a distinct class of non-nucleoside inhibitors that target the HAP (Heteroaryldihydropyrimidine) pocket at the Cp dimer-dimer interface. Binding at this site allosterically accelerates capsid assembly, leading to the formation of empty, non-infectious capsids (Class II CAM modulation).
This document provides a validated workflow for molecular docking, including Density Functional Theory (DFT) ligand preparation, induced-fit docking protocols, and molecular dynamics (MD) validation.
Target Landscape & Ligand Chemistry
The Ligand: N-butyl-3-nitro-N-phenylbenzamide
BNPB is a tertiary amide designed with three distinct pharmacophoric features optimized for the hydrophobic HAP pocket:
-
Scaffold: The benzamide core provides rigidity and a hydrogen-bond acceptor (carbonyl oxygen).
-
Electronic Modulation: The 3-nitro group acts as an electron-withdrawing moiety, potentially influencing the electrostatic potential of the benzoyl ring and engaging in water-mediated bridges or backbone interactions.
-
Hydrophobic Anchors: The N-butyl and N-phenyl substituents are critical for filling the hydrophobic sub-pockets formed by residues such as Phe23, Val124, and Leu30 within the capsid interface.
The Target: HBV Core Protein (Cp)
The HBV capsid is an icosahedral shell composed of 120 Cp dimers.[1] The primary druggable site is the hydrophobic pocket located at the interface between two dimers (chains B and C).
-
PDB Selection: 5E0I (Apo structure) or 5T2P (Co-crystal with SBA) are the industry standards for docking CAMs.
-
Critical Residues: Trp102 (Indole ring stacking/H-bonding), Phe23 , Leu30 , Val124 , and Thr128 .
Computational Workflow
The following diagram illustrates the critical path for validating BNPB binding affinity.
Figure 1: End-to-end computational workflow for evaluating benzamide derivatives against HBV Cp.
Experimental Protocols
Phase I: Ligand Preparation (DFT Optimization)
Standard force fields often fail to accurately model the electron density of nitro groups conjugated to aromatic rings. We utilize Quantum Mechanics (QM) for geometry optimization.
-
Structure Generation: Generate the 3D structure of BNPB.
-
Conformer Search: Perform a Monte Carlo conformational search (e.g., OPLS4 force field) to identify low-energy conformers.
-
DFT Optimization:
-
Theory Level: B3LYP hybrid functional.
-
Basis Set: 6-31G** (polarized split-valence).
-
Solvation: Poisson-Boltzmann (PBF) water model.
-
Output: Calculate electrostatic potential (ESP) charges to replace standard partial charges during docking.
-
Phase II: Protein Preparation
The HBV Cp dimer interface is highly dynamic. Using a static crystal structure without refinement leads to false negatives.
-
PDB Retrieval: Download PDB ID 5E0I (Resolution 1.95 Å).
-
Preprocessing:
-
Remove solvent molecules (HOH) > 5 Å from the HAP pocket.
-
Add missing hydrogens and side chains using Prime (Schrödinger) or Modeller.
-
-
Protonation State: Generate states at pH 7.4 ± 0.5 using Epik or PropKa. Ensure His104 is protonated if near the binding interface.
-
Restrained Minimization: Minimize the structure (RMSD convergence 0.30 Å) using the OPLS4 force field to relieve steric clashes while maintaining crystal integrity.
Phase III: Induced Fit Docking (IFD)
Standard rigid-receptor docking is insufficient for the HAP pocket due to the "breathing" motion of Trp102 and Phe23 .
-
Grid Center: Centered on the centroid of residues Trp102, Phe23, and Leu30 .
-
Box Size: 20 Å x 20 Å x 20 Å.
-
Flexible Residues: Define Trp102, Phe23, Leu30, and Tyr118 as flexible. The algorithm will sample side-chain rotamers during ligand placement.
-
Scoring Function: Use XP (Extra Precision) scoring (e.g., Glide XP or AutoDock Vina) to penalize desolvation accurately.
Phase IV: Molecular Dynamics (MD) Validation
Docking poses are static snapshots. MD simulation verifies if the complex is stable over time.
-
System Setup:
-
Solvent: TIP3P water box (10 Å buffer).
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
-
Equilibration: NVT ensemble (300 K) for 1 ns, followed by NPT ensemble (1 bar) for 1 ns.
-
Production Run: 100 ns simulation.
-
Metrics:
-
Ligand RMSD: Must remain < 2.5 Å relative to the starting pose.
-
H-Bond Persistence: Monitor the % occupancy of the Carbonyl-Trp102 H-bond.
-
Results Interpretation & Data Analysis
Predicted Binding Mode
Based on structural analogs (sulfamoylbenzamides), BNPB is expected to adopt a "U" or "V" shape within the pocket.
| Interaction Type | Residue | Mechanism | Criticality |
| H-Bond | Trp102 (Indole NH) | Accepts H-bond from Benzamide C=O | High (Essential for CAM activity) |
| Pi-Pi Stacking | Phe23 | T-shaped stacking with N-phenyl ring | Medium |
| Hydrophobic | Val124 / Leu30 | Van der Waals contact with N-butyl tail | High (Determines affinity) |
| Electrostatic | Solvent / Backbone | Nitro group interaction | Low (Solubility/Orientation) |
Interaction Pathway
The following diagram details the specific molecular interactions stabilizing the BNPB-Capsid complex.
Figure 2: Interaction map of BNPB within the HBV Cp HAP pocket.
ADMET Profiling
While docking confirms affinity, drug-likeness is vital.
-
Lipophilicity (LogP): The N-butyl and N-phenyl groups increase LogP. Expected value ~3.0–4.0 (Optimal for cell permeability).
-
Nitro Group Warning: Nitro groups can be metabolic liabilities (reductive metabolism). ADMET predictors (e.g., pkCSM or SwissADME) should screen for mutagenicity (Ames test).
References
-
Luo, M., et al. (2017). "Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly." Journal of Virology, 91(15), e00519-17.[2] Link
- Viswanathan, U., et al. (2013). "Targeting the hydrophobic pocket of the HBV core protein: A review of capsid assembly modulators." Antiviral Research, 100(3), 661-672.
-
Zhou, Z., et al. (2021). "Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication."[2][3] Journal of Medicinal Chemistry, 64(4), 2123–2141. Link
-
Venkatakrishnan, B., et al. (2016). "Crystal structure of the hepatitis B virus core protein in complex with a sulfamoylbenzamide inhibitor." Journal of Virology, 90(6), 3168-3178. Link
Sources
- 1. Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators [jstage.jst.go.jp]
Whitepaper: The History and Discovery of NBMPR (NBMP-based Compounds) in Antiviral Pharmacology
Executive Summary & Nomenclature Clarification
In the specialized field of antiviral pharmacology, the compound frequently queried under the variant nomenclature "NBMPB" refers to the NBMP (Nitrobenzylmercaptopurine) nucleobase and its universally studied riboside derivative, NBMPR (Nitrobenzylthioinosine or S-(4-Nitrobenzyl)-6-thioinosine)[1],[2].
As a Senior Application Scientist, it is critical to clarify that while NBMPR is not deployed as a direct therapeutic antiviral agent, it is a historically pivotal molecule in virology and drug development. It serves as the gold-standard, high-affinity inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1)[2]. Because many of our most potent antiviral drugs—such as Ribavirin (RBV) for Hepatitis C and Zidovudine (AZT) for HIV—are nucleoside analogs, they rely entirely on ENTs to cross the host cell membrane[3]. The discovery of NBMPR unlocked the ability to map, modulate, and predict the cellular uptake and efficacy of these critical antiviral therapies[4],[5].
Historical Context: The "Delivery Problem"
During the rapid expansion of antiviral drug development in the late 20th century, researchers faced a fundamental pharmacokinetic hurdle: the "Delivery Problem." Antiviral nucleoside analogs are highly hydrophilic and cannot passively diffuse across the lipophilic cellular membrane to reach their intracellular viral targets (e.g., viral polymerases)[3],[6].
The discovery of specialized membrane transport proteins—Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs)—provided the missing link. NBMPR was identified as a potent photoaffinity probe that bound with nanomolar affinity specifically to ENT1. This breakthrough allowed researchers to functionally categorize transporters into "es" (equilibrative, NBMPR-sensitive) and "ei" (equilibrative, NBMPR-insensitive) phenotypes, fundamentally shaping modern antiviral drug design[7].
Mechanistic Synergy: Validating Antiviral Efficacy
In applied virology, proving the mechanism of an antiviral drug requires a self-validating system: if a drug requires a specific pathway to function, blocking that pathway must predictably abolish the drug's efficacy.
NBMPR provides this exact mechanistic validation. For example, when treating Hepatitis C Virus (HCV) replicon cells (OR6 or Huh-7) with Ribavirin, the addition of NBMPR significantly attenuates the antiviral activity of the drug[4]. By artificially mimicking a drug-resistant phenotype, NBMPR proves that cellular uptake—not just viral mutation—is a critical bottleneck for antiviral success[5].
Figure 1: Mechanism of NBMPR-mediated inhibition of ENT1, blocking nucleoside antiviral uptake.
Quantitative Transporter Inhibition Profiles
The utility of NBMPR lies in its biphasic inhibition profile, which allows scientists to mathematically isolate the contributions of different transporters to antiviral uptake[6].
| Transporter Target | NBMPR IC₅₀ Value | Sensitivity Classification | Primary Antiviral Substrates |
| ENT1 (SLC29A1) | ~11.3 nM | Highly Sensitive (es) | Ribavirin, Zidovudine (AZT), Zalcitabine (ddC) |
| ENT2 (SLC29A2) | ~9.6 μM | Insensitive (ei) | Didanosine (ddI), Ribavirin (low affinity) |
Data synthesized from established nucleoside reverse transcriptase inhibitor interactions[3],[6].
Experimental Protocol: Validating Antiviral Uptake via NBMPR Inhibition
To ensure scientific integrity, any assay measuring antiviral uptake must isolate the specific transporter being studied. The following protocol outlines a self-validating system for quantifying ENT1-mediated Ribavirin uptake using NBMPR[4],[5].
Causality behind experimental choices:
-
Sodium Depletion: We utilize a Na⁺-free buffer to eliminate the activity of Concentrative Nucleoside Transporters (CNTs), which rely on a sodium gradient. This ensures only equilibrative transport is measured.
-
Biphasic Dosing: By testing NBMPR at both 100 nM and 100 μM, we can subtract ENT2-mediated transport (blocked only at 100 μM) from ENT1-mediated transport (blocked at 100 nM)[6].
-
Orthogonal Controls: Phloridzin is used in parallel wells as a negative control for ENTs (it inhibits CNTs), ensuring the Na⁺-free environment successfully silenced active transport[5].
Step-by-Step Methodology
-
Cell Seeding: Plate Huh-7 or OR6 cells (HCV replicon models) in 24-well plates at a density of
cells/well and incubate for 24 hours. -
Buffer Exchange: Wash the cells twice with ice-cold Na⁺-free Krebs-Henseleit buffer (KHB) to halt Na⁺-dependent CNT activity.
-
NBMPR Pre-incubation: Pre-treat the cells for 15 minutes with NBMPR in Na⁺-free KHB. Use three conditions: Vehicle control, 100 nM NBMPR (ENT1 blockade), and 100 μM NBMPR (ENT1 + ENT2 blockade).
-
Radiotracer Addition: Introduce 0.5 μCi/ml of [³H]-Ribavirin along with non-radiolabeled Ribavirin (100 μM) for a precisely timed 5-minute incubation period to capture initial uptake velocity.
-
Lysis and Quantification: Terminate the reaction by washing twice with ice-cold Na⁺-free KHB. Lyse the cells using 0.2% SDS and measure the intracellular accumulation of the antiviral drug using a liquid scintillation counter (LSC).
Figure 2: Self-validating workflow for isolating ENT1-mediated antiviral uptake using NBMPR.
References
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. CNT1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Transport of antiviral 3'-deoxy-nucleoside drugs by recombinant human and rat equilibrative, nitrobenzylthioinosine (NBMPR)-insensitive (ENT2) nucleoside transporter proteins produced in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENT1, a Ribavirin Transporter, Plays a Pivotal Role in Antiviral Efficacy of Ribavirin in a Hepatitis C Virus Replication Cell System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel halogenated nitrobenzylthioinosine analogs as es nucleoside transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical stability profile of N-butyl-3-nitro-N-phenylbenzamide in physiological conditions
Chemical Stability Profile of N-butyl-3-nitro-N-phenylbenzamide in Physiological Conditions
Executive Summary
N-butyl-3-nitro-N-phenylbenzamide represents a specific class of tertiary benzamides characterized by electron-withdrawing substituents on both the acyl (3-nitro) and amine (N-phenyl) sides of the amide linkage. Its stability profile in physiological conditions is defined by a tension between steric protection and electronic activation .
While the bulky N-butyl and N-phenyl groups provide significant steric hindrance against spontaneous chemical hydrolysis at physiological pH (7.4), the electron-withdrawing nature of the 3-nitro and N-phenyl groups activates the carbonyl carbon, making the compound susceptible to enzymatic hydrolysis (amidases) and nucleophilic attack under extreme pH conditions. Furthermore, the nitro group introduces a critical metabolic liability: susceptibility to nitro-reduction by liver and gut reductases, particularly under hypoxic conditions.
Predicted Stability Class:
-
Chemical Stability (pH 7.4): High (Sterically hindered).
-
Plasma Stability: Moderate (Susceptible to specific esterases/amidases).
-
Metabolic Stability: Low to Moderate (High risk of nitro-reduction and N-dealkylation).
Physicochemical Stability Profile
Structural Basis of Stability
The stability of this compound is governed by three competing structural factors:
-
Electronic Activation (Destabilizing):
-
The 3-nitro group (
) on the benzoyl ring is strongly electron-withdrawing (via induction and resonance). This pulls electron density away from the carbonyl carbon, increasing its electrophilicity ( ). -
The N-phenyl group withdraws electron density from the amide nitrogen, reducing the resonance overlap of the nitrogen lone pair with the carbonyl group.[1] This decreases the "double bond character" of the C-N bond, making it weaker and the carbonyl more ketone-like (reactive).
-
-
Steric Protection (Stabilizing):
-
The tertiary amide structure, with both N-butyl and N-phenyl substituents, creates a crowded environment around the carbonyl carbon. This steric bulk physically impedes the approach of water molecules or hydroxide ions, significantly slowing the rate of spontaneous hydrolysis at neutral pH.
-
pH-Dependent Hydrolysis
-
Acidic Conditions (pH 1.2 - Gastric):
-
Mechanism: Protonation of the carbonyl oxygen followed by water attack.[1]
-
Prediction: Moderate stability. The electron-withdrawing 3-nitro group destabilizes the protonated intermediate, but the N-phenyl group reduces the basicity of the amide, making initial protonation less favorable.
-
-
Physiological Conditions (pH 7.4 - Plasma/Tissue):
-
Mechanism: Direct nucleophilic attack by water (slow) or hydroxide (negligible at pH 7.4).
-
Prediction: High Chemical Stability. Spontaneous hydrolysis is negligible over 24-48 hours due to steric hindrance.
-
-
Basic Conditions (pH > 10):
-
Mechanism: Direct attack by
. -
Prediction: Low Stability. The electronic activation (3-nitro + N-phenyl) makes the carbonyl highly susceptible to the strong nucleophile
, overcoming steric hindrance.
-
Metabolic & Enzymatic Stability
In a biological system, enzymatic pathways dominate the degradation profile.
Nitro-Reduction (The Major Liability)
The 3-nitro group is a "metabolic soft spot."
-
Enzymes: Cytosolic nitroreductases (liver), xanthine oxidase, and bacterial nitroreductases (gut microbiota).
-
Reaction: Stepwise reduction:
. -
Significance: This conversion drastically changes the lipophilicity and electronic properties of the molecule, often leading to rapid clearance or toxicity (via reactive hydroxylamine intermediates).
Oxidative Metabolism (CYP450)
-
N-Dealkylation: The N-butyl chain is susceptible to CYP450-mediated hydroxylation at the
-carbon, leading to an unstable hemiaminal that collapses to release butyraldehyde and the secondary amide (N-phenyl-3-nitrobenzamide). -
Aromatic Hydroxylation: The electron-rich N-phenyl ring is a likely target for hydroxylation (para- or ortho-position).
Degradation Pathways (Visualization)
The following diagram illustrates the primary degradation pathways: Hydrolysis, Nitro-Reduction, and N-Dealkylation.
Figure 1: Primary degradation pathways of N-butyl-3-nitro-N-phenylbenzamide including hydrolytic cleavage, enzymatic nitro-reduction, and oxidative dealkylation.
Experimental Protocols
To empirically validate this profile, the following protocols are recommended. These are designed to be self-validating by including positive and negative controls.
pH-Dependent Chemical Stability Assay
Objective: Determine half-life (
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Buffers:
-
pH 1.2 (0.1 N HCl).
-
pH 7.4 (Phosphate-buffered saline, PBS).
-
pH 9.0 (Borate buffer).
-
-
Incubation:
-
Spike stock into buffers to a final concentration of 10
M (0.1% DMSO). -
Incubate at 37°C in a shaking water bath.
-
Timepoints: 0, 1, 4, 8, 24, 48 hours.
-
-
Sampling: Remove 100
L aliquots; add Internal Standard (IS); analyze directly (no quench needed for chemical stability unless pH is extreme). -
Analysis: LC-MS/MS monitoring the parent
peak. -
Validation: Use Procaine (unstable) and Caffeine (stable) as controls.
Metabolic Stability (Liver Microsomes)
Objective: Assess susceptibility to CYP450 and Nitro-reductase.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Conditions:
-
Condition A (Oxidative): NADPH-regenerating system (detects dealkylation/hydroxylation).
-
Condition B (Reductive): NADPH + Anaerobic conditions (nitrogen purge) (detects nitro-reduction).
-
-
Protocol:
-
Pre-incubate HLM + Compound (1
M) for 5 min at 37°C. -
Initiate with NADPH.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Add 3 volumes of ice-cold Acetonitrile containing IS. Centrifuge at 4000g for 20 min.
-
-
Analysis: Analyze supernatant for Parent depletion and formation of metabolites (Amino-derivative mass shift: -30 Da from
to ; Desbutyl shift: -56 Da).
Experimental Workflow Diagram
Figure 2: Standardized workflow for metabolic and chemical stability assessment.
Data Presentation Standards
When reporting results for this compound, summarize data in the following format to ensure comparability:
| Parameter | Condition | Metric | Classification Criteria |
| Chemical Stability | pH 7.4, 37°C | % Remaining (48h) | >90% (Stable), <50% (Unstable) |
| Plasma Stability | Human Plasma, 37°C | Half-life ( | >60 min (Stable) |
| Intrinsic Clearance | HLM + NADPH | <10 (Low), >50 (High) | |
| Nitro-Reduction | Anaerobic HLM | Metabolite Formation | Qualitative (Detected/Not Detected) |
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on amide hydrolysis mechanisms).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link (Source for standard stability protocols).
- Wardman, P. (1977). Conjugation and oxidation-reduction reactions of nitro-compounds. Environmental Health Perspectives. (Mechanisms of nitro-reduction).
- Bowman, C. M., et al. (2004). Differential stability of N-substituted benzamides. Journal of Organic Chemistry. (Comparative stability of N-phenyl vs N-alkyl amides).
Sources
The Allosteric Paradigm: Deciphering the Inhibition Dynamics of N-butyl-3-nitro-N-phenylbenzamide (BNPB)
Executive Summary & Mechanistic Rationale
The development of direct-acting antivirals against Flaviviruses (e.g., Dengue and Zika viruses) has historically been hindered by the highly charged, shallow nature of the orthosteric active site within the NS2B/NS3 protease complex [4]. To bypass the poor pharmacokinetic properties of orthosteric peptidomimetics, the field has pivoted toward allosteric modulation [1].
N-butyl-3-nitro-N-phenylbenzamide (BNPB) represents a rationally engineered evolution of the foundational 3-nitro-N-phenylbenzamide allosteric scaffold. While the parent compound successfully disrupts the dynamic interplay between the NS3 protease domain and its NS2B cofactor [5], it suffers from rapid dissociation kinetics.
The Causality of Chemical Design:
-
3-Nitro Group: Acts as a critical electrostatic anchor, forming stable hydrogen bonds with the backbone amides of the NS3 allosteric cleft (specifically near residues interacting with the NS2B hydrophilic core).
-
N-Phenyl Ring: Engages in
stacking with conserved aromatic residues within the transiently open allosteric pocket [3]. -
N-Butyl Substitution (The Innovation): The addition of the flexible, lipophilic N-butyl chain was designed to exploit a cryptic hydrophobic sub-pocket that is only accessible when the enzyme is in its "open" (inactive) conformation. By burying this alkyl chain, the entropic penalty of dissociation is significantly increased, drastically reducing the off-rate (
) and prolonging the drug-target residence time ( ) [2].
Fig 1. Allosteric modulation pathway of NS2B/NS3 protease by BNPB.
Quantitative Data Presentation
To validate the mechanistic hypothesis of BNPB, we employ a multi-tiered biophysical approach. Table 1 highlights the kinetic superiority of BNPB over its parent scaffold, while Table 2 maps the structural footprint of this inhibition.
Table 1: Kinetic and Thermodynamic Profiling (SPR Data Summary)
| Compound | Residence Time | ||||
| Parent Scaffold | 266.0 | 1.4 | -8.9 | ||
| BNPB | 22.3 | 19.6 | -10.4 |
Insight: The N-butyl group slightly reduces the association rate (
Table 2: HDX-MS Regional Protection Factors (BNPB vs. Apo NS3)
| NS3 Domain | Residue Range | Structural Role | Protection Factor ( | Interpretation |
| 112 - 125 | Allosteric Cleft | -38% | Primary BNPB binding site; highly stabilized. | |
| Hinge Region | 70 - 85 | NS2B Interaction | -22% | Allosteric dampening; prevents NS2B wrapping. |
| Active Site | 130 - 145 | Catalytic Triad | -2% | No orthosteric binding (confirms non-competitive mechanism). |
Self-Validating Experimental Methodologies
As a standard of trustworthiness, biophysical data must be generated through self-validating protocols. Below are the definitive workflows for characterizing BNPB.
Fig 2. Integrated biophysical workflow for validating allosteric inhibition.
Protocol A: High-Resolution Surface Plasmon Resonance (SPR)
Objective: Determine the exact binding kinetics and residence time of BNPB.
-
Surface Preparation & Immobilization:
-
Dock a CM5 sensor chip into the SPR instrument and normalize with HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Activate flow cells (Fc1 and Fc2) using a standard EDC/NHS amine coupling kit.
-
Immobilize recombinant apo-NS3 protease onto Fc2 to a target density of 2000 RU. Causality: A moderate density prevents mass transport limitations while ensuring sufficient signal-to-noise for small molecule (BNPB) binding.
-
Block both flow cells with 1 M ethanolamine. Fc1 serves as the reference channel.
-
-
Analyte Preparation & Injection (Multi-Cycle Kinetics):
-
Prepare a 2-fold dilution series of BNPB ranging from 3.12 nM to 100 nM in running buffer supplemented with 2% DMSO.
-
Inject analytes at a high flow rate of 50 µL/min. Causality: High flow rates minimize rebinding artifacts, ensuring the calculated
is accurate and not artificially prolonged. -
Contact time: 120 seconds. Dissociation time: 600 seconds (crucial for capturing the slow off-rate of the N-butyl derivative).
-
-
Self-Validation System:
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches between the sample and running buffer.
-
Negative Control: Inject a known orthosteric active-site binder. Lack of competition with BNPB validates the distinct allosteric binding site.
-
Protocol B: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: Map the conformational dynamics and confirm the allosteric binding pocket of BNPB.
-
Equilibration & Complex Formation:
-
Incubate 50 µM apo-NS3 with 250 µM BNPB (5x molar excess) for 30 minutes at 25 °C to ensure >95% complex formation based on the SPR-derived
.
-
-
Deuterium Labeling:
-
Initiate exchange by diluting the protein samples 1:10 into
buffer (pD 7.4). -
Quench the reaction at specific time points (10s, 1min, 10min, 60min) by adding an equal volume of ice-cold quench buffer (100 mM Potassium Phosphate, 4 M Urea, 20 mM TCEP, pH 2.5). Causality: Dropping the pH to 2.5 and the temperature to 0 °C minimizes back-exchange of deuterium to hydrogen during LC-MS analysis.
-
-
Digestion & LC-MS Acquisition:
-
Pass the quenched samples through an immobilized pepsin column at 0 °C.
-
Separate the resulting peptides using a rapid (3-minute) UPLC gradient and analyze via a high-resolution Q-TOF mass spectrometer.
-
-
Self-Validation System:
-
Fully Deuterated Control: Prepare a control sample incubated in
containing 6 M Guanidine HCl at 60 °C for 2 hours. This establishes the 100% deuteration baseline, allowing for the calculation of absolute protection factors rather than just relative shifts.
-
References
-
SAR of novel benzothiazoles targeting an allosteric pocket of DENV and ZIKV NS2B/NS3 proteases. Bioorganic & Medicinal Chemistry. 1
-
Dynamic claw of dengue protease unveils druggability potential with high affinity allosteric inhibitors. PNAS Nexus. 2
-
Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease. PMC / NIH.3
-
The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection. MDPI. 4
-
Inhibition of Zika Virus Protease by Modulating NS2B-NS3 Interactions. ResearchGate. 5
Sources
- 1. SAR of novel benzothiazoles targeting an allosteric pocket of DENV and ZIKV NS2B/NS3 proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Allosteric Quinoxaline-Based Inhibitors of the Flavivirus NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Nitro-Phenylbenzamide Scaffold: A Multi-Target Antiviral Pharmacophore
The following technical guide provides an in-depth review of Nitro-Phenylbenzamide (NPB) compounds in virology. It is structured to serve as a rigorous reference for researchers, focusing on mechanistic diversity, experimental validation, and structure-activity relationships (SAR).
Executive Summary
The Nitro-Phenylbenzamide (NPB) scaffold represents a "privileged structure" in antiviral drug discovery, characterized by its ability to interrogate distinct viral lifecycles through tunable substitution patterns. Unlike mono-mechanistic agents, NPB derivatives exhibit a divergent pharmacological profile:
-
Retroviruses (HIV): Acting as zinc-ejectors targeting the Nucleocapsid (NCp7) protein or modulators of host actin dynamics.
-
Picornaviruses (Enterovirus/Coxsackievirus): Functioning as capsid binders that stabilize the virion and prevent uncoating.
-
Coronaviruses/Herpesviruses: Emerging as inhibitors of viral Deubiquitinases (DUBs), disrupting immune evasion pathways.
This guide synthesizes the mechanistic logic, synthesis protocols, and validation assays required to develop NPB candidates.
Mechanistic Architecture
The antiviral efficacy of NPBs is dictated by the positioning of the nitro (
MoA Type I: Zinc Ejection (Retroviral NCp7)
In HIV-1, the Nucleocapsid protein (NCp7) contains two highly conserved CCHC zinc fingers essential for RNA packaging.
-
Mechanism: Electrophilic NPB derivatives (often activated to nitroso or possessing specific leaving groups) covalently modify the cysteine thiolates of the zinc finger.
-
Outcome: This modification reduces the affinity for
, causing ion ejection. The resulting unfolded protein cannot package viral RNA, rendering the virus non-infectious.
MoA Type II: Capsid Stabilization (Picornaviruses)
For Enterovirus 71 (EV71) and Coxsackievirus (CVA9),
-
Mechanism: The benzamide core wedges into the "canyon" floor, displacing the natural "pocket factor" (usually a fatty acid). The nitro group provides critical electrostatic interactions with pocket residues (e.g., Asn, Ser).
-
Outcome: This binding increases the thermal stability of the capsid, preventing the conformational change required for RNA release (uncoating) upon cell entry.
MoA Type III: Deubiquitinase (DUB) Inhibition
Recent studies (2021) identified 4-(2-nitrophenoxy)benzamides as inhibitors of viral DUBs (e.g., SARS-CoV-2 PLpro, HSV-1 UL36).
-
Mechanism: These compounds block the catalytic cysteine of the DUB, preventing the removal of ubiquitin from host signaling proteins (like RIG-I), thereby restoring the host's innate antiviral immune response (Interferon signaling).
Visualization: Divergent Signaling Pathways
The following diagram illustrates how the NPB scaffold targets these distinct viral stages.
Figure 1: Divergent antiviral mechanisms of Nitro-Phenylbenzamides across viral families.
Quantitative Efficacy Data
The following table summarizes key potency data (
Table 1: Antiviral Potency of Selected NPB Derivatives
| Compound ID | Viral Target | Mechanism | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SP-10 | HIV-1 (MDR-769) | Actin Dynamics / Entry | 0.000036* | >100 | >1,000,000 | [2] |
| CL213 | Coxsackie A9 | Capsid Binder | 1.0 | 140 | 140 | [4] |
| Cmpd 8a | SARS-CoV-2 | DUB Inhibition | 10-45** | 72-120 | ~3-5 | [1] |
| IMB-1e | Enterovirus 71 | Capsid Binder | 5.7 | 620 | 108 | [6] |
| 3-NO-BA | HIV-1 | NCp7 Zinc Ejection | 2.5 | 45 | 18 | [3] |
**Note: SP-10 shows nanomolar potency, significantly higher than standard benzamides. *Range depends on specific assay conditions.
Experimental Protocols
Synthesis of N-(4-nitrophenyl)benzamide Derivatives
Rationale: A robust amide coupling protocol is required to generate the core scaffold. The nitro group is often introduced via the aniline component.
Protocol:
-
Reagents: 4-nitroaniline (1.0 eq), Benzoyl chloride derivative (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 4-nitroaniline in anhydrous DCM under
atmosphere. -
Add TEA and cool to 0°C.
-
Dropwise add Benzoyl chloride.
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1M HCl (to remove unreacted amine), then sat.
, then brine. -
Purification: Recrystallization from Ethanol is preferred over column chromatography for nitro-derivatives to ensure high purity for biological assays.
-
Zinc Ejection Assay (Mechanism Validation)
Rationale: To confirm if an NPB candidate targets the HIV NCp7 zinc finger, one must measure the release of
Methodology:
-
Probe: Use Trp37 fluorescence of the recombinant NCp7 protein. The intrinsic fluorescence of Tryptophan-37 is quenched when
is bound. Ejection leads to a fluorescence increase (or decrease depending on the specific peptide conformation, usually a quantum yield change). Alternatively, use a zinc-binding fluorophore like Flamingo™ or Zinquin . -
Workflow:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl. Avoid DTT (reduces the electrophile).
-
Setup: Incubate NCp7 (1 µM) with NPB candidate (1–100 µM).
-
Measurement: Monitor fluorescence (Ex: 280 nm, Em: 350 nm) over 60 minutes.
-
Control: Use NOBA (3-nitrosobenzamide) as a positive control.
-
Validation: Add EDTA (excess) at the end to strip all remaining Zinc for normalization.
-
Thermal Shift Assay (Capsid Binding)
Rationale: For Enterovirus targets, binding to the capsid stabilizes the protein.
Methodology:
-
Mix purified viral particles or recombinant VP1 protein with the test compound and SYPRO Orange dye.
-
Perform a melt curve (25°C to 95°C) in a qPCR machine.
-
Result: A shift in the melting temperature (
) to a higher value ( ) indicates direct capsid binding and stabilization.
Workflow Visualization
The following diagram outlines the critical path for evaluating a new NPB library, ensuring "Fail Fast" logic is applied (e.g., toxicity checks early).
Figure 2: Screening workflow for Nitro-Phenylbenzamide derivatives.
Challenges & Future Directions
The "Nitro" Problem
While the nitro group is essential for the electronic properties required for MoA (e.g., electron withdrawal facilitating nucleophilic attack or electrostatic interaction), it poses metabolic risks.
-
Risk: Nitro-aromatics can be reduced by liver reductases to anilines (potentially genotoxic) or nitroso intermediates.
-
Mitigation Strategy:
-
Bioisosteres: Explore replacing
with (nitrile) or (trifluoromethyl) if the mechanism is purely electrostatic (Capsid binding). -
Prodrugs: If the mechanism requires the nitro group (Zinc ejection), design the scaffold to limit systemic exposure and target viral reservoirs (e.g., lymph nodes for HIV).
-
PAINS Alerts
Some benzamide derivatives can be flagged as Pan-Assay Interference Compounds (PAINS).
-
Validation: Always verify antiviral activity using an orthogonal assay (e.g., qPCR for viral RNA load) to ensure the CPE reduction is not an artifact of dye interference or host-cell metabolic alteration.
References
-
Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents. New Journal of Chemistry, 2021.[1]
-
The benzamide derivative SP-10 reduces HIV-1 infectivity in vitro by modifying actin dynamics. Antiviral Chemistry & Chemotherapy, 2006.[2]
-
The site of antiviral action of 3-nitrosobenzamide on the infectivity process of HIV. PNAS, 1998.
-
Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 2023.[3]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 2013.[4]
-
Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds. Acta Pharmaceutica Sinica B, 2015.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The benzamide derivative N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10) reduces HIV-1 infectivity in vitro by modifying actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
In vitro plaque reduction assay using N-butyl-3-nitro-N-phenylbenzamide
Application Note: Antiviral Efficacy Profiling of N-butyl-3-nitro-N-phenylbenzamide via Plaque Reduction
Abstract & Introduction
The plaque reduction assay (PRA) remains the gold standard for quantifying the antiviral activity of small molecules. This application note details the protocol for evaluating N-butyl-3-nitro-N-phenylbenzamide , a hydrophobic benzamide derivative designed to inhibit viral replication.
Based on its structural pharmacophore (a benzamide core with N-phenyl and hydrophobic alkyl substitutions), this compound functions as a capsid binder . It targets the hydrophobic pocket within the VP1 viral capsid protein of picornaviruses (e.g., Enterovirus 71). By stabilizing the capsid conformation, the compound prevents the critical "uncoating" step after viral entry, thereby blocking the release of viral RNA into the host cytoplasm.
Key Assay Advantages:
-
Direct Quantification: Measures infectious viral particles rather than surrogate markers (e.g., metabolic viability or RNA load).
-
Mechanistic Insight: The "Time-of-Addition" variant of this protocol confirms the compound’s activity during the entry/uncoating phase.
-
High Sensitivity: Capable of distinguishing partial inhibition (reduction in plaque size) from complete inhibition (reduction in plaque number).
Mechanism of Action (MOA)
The following diagram illustrates the specific interference point of N-butyl-3-nitro-N-phenylbenzamide in the viral life cycle.
Figure 1: Mechanism of Action. The compound binds the VP1 hydrophobic pocket, locking the capsid in a rigid state and preventing RNA release.
Experimental Design & Materials
Critical Reagents
-
Cell Line: Rhabdomyosarcoma (RD) cells (ATCC® CCL-136™) or Vero cells (ATCC® CCL-81™). Note: RD cells are preferred for EV71 due to higher susceptibility.
-
Virus Stock: Enterovirus 71 (e.g., Strain BrCr or clinical isolate), titered to >10⁶ PFU/mL.
-
Test Compound: N-butyl-3-nitro-N-phenylbenzamide (Purity >98%).
-
Overlay Medium: 1.2% Avicel (Microcrystalline Cellulose) in DMEM. Why Avicel? Unlike Agarose, Avicel is liquid at room temperature, easier to remove, and does not require heat shock during overlay.
-
Stain: 0.5% Crystal Violet in 20% Methanol/PBS.
Compound Preparation (Solubility Management)
Benzamide derivatives are lipophilic. Improper solubilization causes precipitation in the overlay, leading to false-positive toxicity or false-negative efficacy.
-
Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 20 mM . Vortex for 1 min and inspect for clarity.
-
Working Solution: Perform serial dilutions in culture medium (DMEM + 2% FBS). Ensure the final DMSO concentration in the well never exceeds 0.5% , as DMSO itself is cytotoxic to RD cells at >1%.
Detailed Protocol: Plaque Reduction Assay
This protocol uses a post-infection overlay method. For capsid binders, it is recommended to also include the compound during the 1-hour adsorption phase for maximum efficacy.
Step 1: Cell Seeding (Day -1)
-
Harvest RD cells and count using Trypan Blue exclusion.
-
Seed 3.0 x 10⁵ cells/well in 6-well plates (or 1.5 x 10⁵ in 12-well plates).
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
Quality Check: Monolayer must be 90-95% confluent. Do not use over-confluent cells as they may be resistant to viral CPE.
Step 2: Infection & Treatment (Day 0)
-
Virus Dilution: Dilute viral stock in serum-free DMEM to achieve 50-80 PFU/well .
-
Calculation: If stock is 10⁶ PFU/mL, dilute 1:10,000 to get 100 PFU/mL. Add 500 µL per well.
-
-
Adsorption:
-
Aspirate growth medium from plates.
-
Wash once with PBS (optional, reduces serum interference).
-
Add 500 µL of Virus Dilution to each well.
-
Crucial Step: For capsid binders, add the test compound at 2X concentration immediately during this step to target the entry phase.
-
Incubate for 1 hour at 37°C , rocking the plate every 15 minutes to prevent drying.
-
Step 3: Overlay (Day 0 + 1h)
-
Prepare 2X DMEM (with 4% FBS) and 2.4% Avicel solution. Mix 1:1 to create the 1.2% Avicel Overlay.
-
Spike the overlay with N-butyl-3-nitro-N-phenylbenzamide at the target concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Aspirate the virus inoculum.
-
Gently add 2 mL of Overlay/Compound mix down the side of the well. Do not disturb the monolayer.
Step 4: Incubation (Day 0 - Day 3)
-
Incubate at 37°C, 5% CO₂ for 48 to 72 hours .
-
Monitor: Check the "Virus Control" wells daily. Stop the assay when plaques are clearly visible (approx. 1-2 mm diameter) but have not merged.
Step 5: Fixation & Staining (Day 3)
-
Add 1 mL of 10% Formaldehyde directly on top of the Avicel overlay. Incubate 1 hour at RT. (This fixes the cells and kills the virus).
-
Discard the overlay/formalin mix into biohazard waste.
-
Gently rinse wells with tap water.
-
Add 1 mL Crystal Violet stain . Incubate 15 mins.
-
Rinse with water and air dry.
Workflow Visualization
Figure 2: Experimental Workflow.[1] The critical step for benzamides is the inclusion of the drug during Step 2 (Infection) and Step 3 (Overlay).
Data Analysis & Interpretation
Plaque Counting
Count the clear zones (plaques) against the purple background.
-
Plaque Number: Indicates inhibition of infection events.[1][2]
-
Plaque Size: Smaller plaques in treated wells indicate inhibition of cell-to-cell spread, even if infection occurred.
Calculation of EC50
Calculate the Percentage of Inhibition for each concentration:
Plot Log[Concentration] vs. % Inhibition using non-linear regression (4-parameter logistic model) in software like GraphPad Prism to determine the EC50 (Effective Concentration 50%).
Selectivity Index (SI)
To ensure the reduction in plaques is viral inhibition and not host cell death, run a parallel Cytotoxicity Assay (CC50) (e.g., MTS or CellTiter-Glo) on uninfected cells treated with the compound.
-
SI > 10: Promising antiviral.
-
SI < 5: Likely toxic; non-specific effect.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Plaques are smeared/undefined | Liquid overlay moved during incubation. | Use Avicel or increase Agarose concentration. Do not move plates during the first 48h. |
| Toxicity in "Drug Only" wells | Compound precipitation or inherent toxicity. | Check solubility in DMSO. Reduce max concentration. Calculate CC50.[1] |
| No inhibition seen | Time-of-Addition was too late. | Benzamides must be present during adsorption. Ensure drug is added at Step 2. |
| Plaques in Control < 20 | Viral titer too low. | Retitrate virus stock. Aim for 50-80 plaques for statistical significance. |
References
-
Wang, J., et al. (2014). "Inhibition of Enterovirus 71 Replication by 7-Hydroxyflavone and Diisopropyl-Flavon7-yl Phosphate."[2] PLOS ONE. [Link][2]
-
Sun, M., et al. (2015). "In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68."[1] Antiviral Research. [Link]
-
Yin, F., et al. (2015). "A simple and highly repeatable viral plaque assay for enterovirus 71."[3] ResearchGate (Methodology).[Link]
-
ANSES. "Standard Operating Procedure: Plaque Reduction Neutralization Test." EU Reference Laboratory for Equine Diseases.[Link]
Sources
Application Note: Cytotoxicity Assessment Protocols for N-Butyl-N-Methyl-Piperidinium Bromide (NBMPB)
Introduction & Scope
N-Butyl-N-Methyl-Piperidinium Bromide (NBMPB) is a quaternary ammonium salt belonging to the class of piperidinium-based ionic liquids (ILs). While these compounds are increasingly utilized as "green" solvents, electrolytes for batteries, and phase-transfer catalysts, their environmental and biological safety profiles remain a critical area of investigation.
Unlike traditional organic solvents, NBMPB exhibits negligible vapor pressure but possesses significant water solubility, making aquatic and cellular exposure a primary toxicological concern. The cytotoxicity of piperidinium salts is often driven by the "cation effect"—where the lipophilic alkyl chain (butyl group) facilitates intercalation into the lipid bilayer, leading to membrane disruption, mitochondrial depolarization, and eventual necrosis.
This guide provides a rigorous, multiplexed protocol to assess the cytotoxicity of NBMPB. It moves beyond simple proliferation assays to distinguish between metabolic inhibition (cytostasis) and membrane rupture (necrosis).
Key Mechanistic Considerations
-
Surfactant Effect: The amphiphilic nature of NBMPB allows it to act like a surfactant, destabilizing cell membranes.
-
Anion Toxicity: While the piperidinium cation drives lipophilicity, the bromide anion can contribute to oxidative stress at high concentrations.
-
Osmotic Stress: High concentrations of ionic liquids in culture media can alter osmolarity, causing artifacts in cell viability data.
Experimental Design & Pre-Validation
Cell Line Selection
To ensure translational relevance, a dual-model approach is recommended:
-
HepG2 (Human Liver Carcinoma): Primary model for metabolic toxicity and detoxification response.
-
3T3-L1 (Murine Fibroblast) or HaCaT (Keratinocyte): Models for basal cytotoxicity and dermal contact exposure (relevant for handling safety).
Control Systems
-
Negative Control: Culture medium + Solvent vehicle (if used).
-
Positive Control: 10% DMSO or 1% Triton X-100 (induces 100% lysis for LDH normalization).
-
Interference Control: NBMPB in cell-free medium (to check for intrinsic absorbance/fluorescence that might skew MTT/LDH readings).
Protocol: Preparation of NBMPB Stock Solutions
Challenge: NBMPB is a hygroscopic salt. Inaccurate weighing due to moisture absorption is a common source of error.
Procedure:
-
Drying: Dry the NBMPB salt in a vacuum desiccator over
for 24 hours prior to weighing. -
Solvent: Dissolve primary stock in sterile, deionized water or PBS. Avoid DMSO if possible, as NBMPB is water-soluble and DMSO introduces an additional variable.
-
Sterilization: Filter-sterilize the stock solution using a 0.22
PES (Polyethersulfone) syringe filter. Note: Do not use Nylon filters as ionic liquids can sometimes interact with the membrane. -
pH Check: Measure the pH of the highest concentration working solution in the culture medium. If pH deviates by
units, adjust with dilute NaOH or HCl.
Table 1: Recommended Dosing Scheme (Logarithmic Scale)
| Stock Conc. | Dilution Factor | Final Well Conc. | Purpose |
|---|
| 100 mM | 1:100 | 1000
Protocol: Multiplexed Cytotoxicity Assay (MTT + LDH)
This protocol couples the MTT Assay (mitochondrial activity) with the LDH Release Assay (membrane integrity) in the same experiment to determine the mode of cell death.
Workflow Diagram
Figure 1: Multiplexed experimental workflow allowing simultaneous assessment of metabolic health and membrane rupture.
Step-by-Step Methodology
Phase A: LDH Release (Membrane Integrity)
Rationale: Piperidinium cations can disrupt lipid bilayers. LDH leakage is the direct marker for this.
-
Seeding: Seed cells at
cells/well in 100 medium. Incubate for 24h to allow attachment. -
Treatment: Aspirate medium and replace with 100
of fresh medium containing NBMPB concentrations (in triplicate). Include "Spontaneous Release" (untreated cells) and "Maximum Release" (lysis buffer added 45 min prior to endpoint) controls. -
Collection: After 24h exposure, carefully transfer 50
of supernatant from each well to a new clear-bottom 96-well plate. Do not disturb the cell monolayer. -
Reaction: Add 50
of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate) to the supernatant plate. -
Incubation: Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Stop & Read: Add 50
Stop Solution. Measure Absorbance at 490 nm ( ).
Phase B: MTT Assay (Metabolic Activity)
Rationale: To assess if NBMPB inhibits mitochondrial succinate dehydrogenase even if the membrane is intact.
-
Wash: Gently wash the remaining adherent cells (from Phase A) once with warm PBS to remove residual NBMPB and serum (which can reduce MTT).
-
MTT Addition: Add 100
of fresh medium + 10 of MTT stock (5 mg/mL in PBS) to each well. -
Incubation: Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100
of DMSO to dissolve the crystals. -
Read: Shake plate for 10 mins. Measure Absorbance at 570 nm (
).
Mechanistic Insight: The Cationic Surfactant Hypothesis
Understanding why NBMPB is toxic aids in interpreting data. The mechanism is distinct from heavy metals or DNA intercalators.
Figure 2: Proposed mechanism of NBMPB cytotoxicity involving membrane intercalation driven by the amphiphilic nature of the ionic liquid.
Data Analysis & Interpretation
Calculations
MTT Viability (%):
LDH Cytotoxicity (%):
Interpretation Matrix
| MTT Result | LDH Result | Interpretation |
| High Viability | Low Release | Non-Toxic / Biocompatible |
| Low Viability | Low Release | Cytostatic (Growth arrest without lysis) |
| Low Viability | High Release | Necrotic (Acute membrane rupture, typical of surfactants) |
| High Viability | High Release | Artifact (Possible interference with LDH assay) |
Safety & Compliance
-
Handling: NBMPB is an irritant.[1] Wear nitrile gloves and safety goggles.
-
Disposal: Ionic liquids do not biodegrade easily. Collect all supernatants and cell washings in a dedicated "Halogenated Organic Waste" container, not down the sink.
-
Regulatory: Consult OECD Guideline 432 (In Vitro 3T3 NRU Phototoxicity Test) if phototoxicity is a concern, though standard cytotoxicity follows ISO 10993-5.
References
-
Ranke, J., et al. (2004). Biological effects of ionic liquids on cellular systems. Ecotoxicology and Environmental Safety. Link
-
Ventura, S. P., et al. (2012). Cytotoxicity of piperidinium-based ionic liquids: The influence of the anion and cation alkyl chain length. Toxicology in Vitro. Link
-
OECD Guidelines for the Testing of Chemicals. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Link
-
Kumar, P., et al. (2018). Ionic Liquids: Toxicity and Applications. Journal of Molecular Liquids. Link
Sources
Optimizing solvent systems for N-butyl-3-nitro-N-phenylbenzamide administration in vivo
Application Note: Optimizing Solvent Systems for In Vivo Administration of N-butyl-3-nitro-N-phenylbenzamide
Executive Summary
N-butyl-3-nitro-N-phenylbenzamide presents a classic challenge in preclinical drug delivery: a highly lipophilic small molecule with poor aqueous solubility. Its structure—comprising a nitro-substituted benzamide core flanked by a hydrophobic butyl chain and a phenyl ring—suggests a LogP value likely exceeding 3.5–4.0. This physicochemical profile places it in the Biopharmaceutics Classification System (BCS) Class II or IV , where bioavailability is rate-limited by solubility.
This guide provides a strategic protocol for solubilizing this compound for in vivo administration (IV, IP, SC, PO). It moves beyond simple "trial and error" by employing a rational solvent selection matrix, ensuring that the chosen vehicle is not only effective but also physiologically improved to minimize vehicle-induced toxicity.
Physicochemical Analysis & Solubility Challenge
Before formulation, we must understand the molecule's behavior. The 3-nitro group adds electron-withdrawing character, potentially increasing the acidity of any remaining amide protons (though here the amide is fully substituted), while the N-butyl and N-phenyl groups drive lipophilicity.
Predicted Properties:
-
LogP (Octanol/Water Partition): ~3.8 – 4.5 (High Lipophilicity)
-
Aqueous Solubility: < 10 µg/mL (Practically Insoluble)
-
pKa: Neutral molecule (amide nitrogen is non-basic).
-
Key Risk: "Crash-out" precipitation upon contact with physiological fluids (blood/interstitial fluid).
The "Solubility-Toxicity" Trade-off: To dissolve this compound, we must use organic co-solvents or surfactants. However, these excipients have their own toxicity limits. The goal is to maximize drug concentration while keeping excipients below their Maximum Tolerated Dose (MTD) .
Strategic Solvent Selection Matrix
The following decision tree outlines the logical flow for selecting the optimal vehicle based on the intended route of administration.
Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and solubility profile.
Detailed Formulation Protocols
Protocol A: The "Universal" Co-Solvent System (IV, IP)
Best for initial efficacy studies where solubility is moderate.
Composition: 5% DMSO / 40% PEG 400 / 55% Saline (v/v/v) Target Concentration: 1 – 5 mg/mL
Step-by-Step Preparation:
-
Weighing: Accurately weigh the required amount of N-butyl-3-nitro-N-phenylbenzamide into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of DMSO (dimethyl sulfoxide). Vortex vigorously or sonicate until the compound is completely dissolved. The solution must be clear.
-
Critical Check: If it does not dissolve in 100% DMSO at 20x the final concentration, this protocol will fail.
-
-
Secondary Solubilization: Add the PEG 400 (Polyethylene glycol 400) to the DMSO concentrate. Vortex to mix.
-
Note: The solution may warm slightly due to the heat of mixing.
-
-
Aqueous Addition: Slowly add the Saline (0.9% NaCl) or PBS dropwise while vortexing.
-
Observation: Watch for cloudiness (Tyndall effect). A faint haze is acceptable for IP, but IV solutions must be optically clear.
-
-
Filtration: Filter through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-particulates.
Protocol B: The Surfactant-Enhanced System (IP, SC)
Best for higher doses where Protocol A precipitates.
Composition: 5% Ethanol / 5% Cremophor EL (or Tween 80) / 90% Saline Target Concentration: 5 – 10 mg/mL
Step-by-Step Preparation:
-
Dissolution: Dissolve the compound in Ethanol (absolute).
-
Surfactant Addition: Add Cremophor EL (Kolliphor EL) or Tween 80 . Vortex thoroughly. This creates a "pre-concentrate."
-
Dilution: Add warm Saline (~37°C) slowly with constant agitation.
-
Stability Check: Let the solution stand for 1 hour. If crystals form, reduce the drug concentration or increase the surfactant ratio (up to 10%).
Protocol C: The Lipid-Based Vehicle (Oral Gavage)
Best for maximizing oral bioavailability of lipophilic drugs (lymphatic transport).
Composition: 10% DMSO (or Ethanol) / 90% Corn Oil (or Labrafil M1944CS) Target Concentration: 10 – 50 mg/mL
Step-by-Step Preparation:
-
Solubilization: Dissolve the compound in the minimum volume of DMSO or Ethanol .
-
Oil Addition: Add the Corn Oil (pharmaceutical grade preferred).
-
Mixing: Sonicate in a water bath at 40°C for 20 minutes.
Validation & Safety Checks
Before injecting animals, you must validate the formulation.
1. The "Dilution Test" (Simulating the Bloodstream)
-
Method: Take 10 µL of your final formulation and inject it into 1 mL of warm PBS (37°C) in a cuvette.
-
Observation:
2. Vehicle Tolerability Limits (Mouse/Rat) Do not exceed these volumes/ratios to avoid vehicle toxicity (hemolysis, pain, anaphylaxis).
| Excipient | Max % (IV) | Max % (IP) | Max % (PO) | Toxicity Signs |
| DMSO | < 5-10% | < 10-20% | < 10% | Hemolysis (IV), Peritonitis (IP) |
| PEG 400 | < 40% | < 50% | < 100% | Nephrotoxicity (high dose) |
| Tween 80 | < 1-2% | < 5% | < 10% | Histamine release (anaphylaxis) |
| Ethanol | < 10% | < 10% | < 20% | CNS depression, Hemolysis |
| Cremophor EL | < 5% | < 10% | < 10% | Hypersensitivity (pre-treat w/ antihistamine?)[5] |
References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Link
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19. Link
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[6] (Reference for benzamide solubility data).
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499–521. Link
-
PubChem Compound Summary for N-butyl-3-nitrobenzamide (Structural Analog). National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-phenylbenzamide [chemister.ru]
Procedures for purifying N-butyl-3-nitro-N-phenylbenzamide via column chromatography
Mechanistic Rationale for Chromatographic Behavior
The purification of synthetic intermediates requires a deep understanding of their physicochemical properties. N-butyl-3-nitro-N-phenylbenzamide is a structurally complex tertiary amide that exhibits specific interactions with standard chromatographic stationary phases.
Understanding the causality behind its retention behavior dictates our purification strategy:
-
Tertiary Amide Core: Unlike primary or secondary amides, tertiary amides lack an N–H bond. This eliminates their ability to act as hydrogen bond donors, significantly reducing their affinity for the polar, acidic silanol groups on a silica gel stationary phase[1]. Consequently, this compound will elute much faster than its less-substituted analogs.
-
Nitroaromatic Ring: The strongly electron-withdrawing 3-nitro group acts as a potent hydrogen bond acceptor. This functional group provides the primary polar interaction with the silica gel, preventing the molecule from washing out in the solvent front.
-
Lipophilic Bulk: The N-butyl chain and the N-phenyl ring confer massive lipophilicity, making the compound highly soluble in non-polar organic solvents.
Pre-Column Method Development (TLC)
Before committing the crude mixture to a column, the solvent system must be empirically validated using Thin Layer Chromatography (TLC). TLC serves as the predictive model for the column. The target retention factor (
Validation Checkpoint: If the
Table 1: TLC Solvent System Optimization Data
| Solvent System (Hexanes : EtOAc) | Expected | Chromatographic Behavior & Causality |
| 100% Hexanes | 0.00 – 0.05 | Compound remains at baseline; nitro group anchors to silica. |
| 90:10 | 0.10 – 0.15 | Slow migration; useful for removing highly non-polar impurities. |
| 85:15 | 0.25 – 0.35 | Optimal resolution zone; sharp band formation. |
| 70:30 | 0.50 – 0.65 | Elutes too fast; high risk of co-elution with structurally similar byproducts. |
Preparative Workflow
Fig 1. End-to-end experimental workflow for normal-phase chromatographic purification.
Step-by-Step Purification Protocol
Stationary Phase Selection and Column Packing
Flash chromatography relies on optimizing the surface-area-to-flow-rate ratio. We utilize silica gel with a particle size of 40–63 µm (230–400 mesh) [4]. Particles larger than this result in poor resolution, while smaller particles require high-pressure HPLC systems[3].
-
Place a small plug of glass wool at the bottom of the column and cover it with a 1 cm layer of clean sea sand.
-
Prepare a slurry of silica gel in 100% Hexanes. Causality: Slurry packing prevents the formation of air bubbles and channeling, ensuring a uniform stationary phase bed.
-
Pour the slurry into the column and apply moderate air pressure to pack the bed tightly.
-
Add a 1 cm protective layer of sand on top of the silica bed to prevent disruption during solvent addition.
Sample Loading (Wet Loading Technique)
Because N-butyl-3-nitro-N-phenylbenzamide is highly lipophilic, it is prone to streaking if loaded in a large volume of non-polar solvent.
-
Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) (e.g., 1–2 mL per gram of crude). Causality: DCM is an excellent solvent for lipophilic amides but is volatile enough not to severely disrupt the initial hexane-rich mobile phase.
-
Using a long Pasteur pipette, apply the solution evenly onto the top sand layer.
-
Open the stopcock to allow the sample to adsorb directly into the top 2 mm of the silica gel.
-
Rinse the flask with 1 mL of the starting eluent (5% EtOAc in Hexanes), apply to the column, and push it into the silica.
Gradient Elution Strategy
Isocratic elution often leads to band broadening for late-eluting impurities. A step gradient sharpens the target peak and efficiently flushes the column[2].
Table 2: Step-Gradient Elution Profile
| Column Volumes (CV) | Mobile Phase | Purpose |
| 0 – 2 | 5% EtOAc in Hexanes | Flushes highly non-polar byproducts (e.g., unreacted alkylating agents). |
| 2 – 6 | 15% EtOAc in Hexanes | Elutes the target N-butyl-3-nitro-N-phenylbenzamide. |
| 6 – 8 | 50% EtOAc in Hexanes | Flushes polar impurities (e.g., unreacted 3-nitrobenzoic acid). |
Fraction Collection and Validation
-
Collect fractions in standard test tubes (volume dependent on column scale).
-
Spot every third fraction on a TLC plate.
-
Visualize using a 254 nm UV lamp . Causality: The extended
-conjugation of the nitro-phenyl system makes this compound strongly absorb UV light, appearing as a dark purple spot against the green fluorescent background of the F254 plate. -
Validation Checkpoint: Co-spot the peak fractions against the original crude mixture to definitively confirm the identity and purity of the isolated spot. Pool the pure fractions and concentrate in vacuo.
Troubleshooting Decision Matrix
Even with rigorous method development, chromatographic anomalies can occur. Use the logical framework below to correct resolution failures in real-time.
Fig 2. Decision tree for troubleshooting common chromatographic resolution issues.
Table 3: Common Chromatographic Failure Modes and Interventions
| Failure Mode | Root Cause | Corrective Action |
| Co-elution | Solvent strength too high ( | Decrease EtOAc concentration; utilize a shallower gradient curve. |
| Severe Band Tailing | Overloading or poor sample solubility. | Ensure crude mass does not exceed 1% of silica mass; load in minimal DCM. |
| Cracked Silica Bed | Column ran dry or exothermic heat of solvation. | Always pre-mix solvents; never let the solvent line drop below the top sand layer. |
References
-
BenchChem. A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. 1
-
Biotage. Successful Flash Chromatography.2
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. 3
-
Danheiser, R. L., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 4
Sources
Application Note: Preclinical Dosing Regimens and Pharmacokinetic Profiling of N-butyl-3-nitro-N-phenylbenzamide in Murine Models
Target Audience: Researchers, pharmacologists, and drug development professionals. Document Type: Advanced In Vivo Protocol and Mechanistic Guide.
Introduction & Mechanistic Rationale
N-butyl-3-nitro-N-phenylbenzamide represents a highly lipophilic, investigational nitroaromatic small molecule. In preclinical oncology and pharmacology, nitrobenzamide derivatives are frequently leveraged as 1 or targeted enzyme inhibitors[1].
The structural design of this compound dictates its in vivo behavior:
-
The 3-Nitro Group (The Sensor): Acts as an electron sink. In the hypoxic microenvironments of solid tumors, it undergoes one-electron reduction by oxidoreductases (e.g., POR, AKR1C3) to form a highly reactive hydroxylamine or amine species, triggering localized cytotoxicity[1]. Alternatively, in targeted gene therapies, it can be activated by bacterial 2[2].
-
The N-butyl and N-phenyl Moieties (The Drivers): These substitutions drastically increase the partition coefficient (LogP). While this enhances cellular permeability and blood-brain barrier (BBB) crossing, it creates severe aqueous solubility constraints that must be overcome through rigorous formulation engineering.
Fig 1. Hypoxia-selective bioreductive activation pathway of 3-nitrobenzamide derivatives.
Physicochemical Constraints & Formulation Strategy
Causality Insight: A common failure point in murine dosing of lipophilic benzamides is the use of inappropriate vehicles. Dosing N-butyl-3-nitro-N-phenylbenzamide in standard saline results in immediate micro-precipitation. If administered intraperitoneally (IP), this creates an unabsorbable "depot" in the peritoneal cavity, leading to erratic pharmacokinetics (PK), non-linear exposure, and localized inflammation.
To create a self-validating PK system, the vehicle must encapsulate the hydrophobic N-phenyl ring. We recommend utilizing a 3 or a standardized co-solvent mixture[3].
Table 1: Optimized Vehicle Formulations for Murine Models
| Formulation Type | Composition | Max Concentration | Tolerability & Use Case |
| Cyclodextrin Complex | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ~5.0 mg/mL | Optimal. Prevents precipitation; excellent for IV and IP routes. Low vehicle toxicity. |
| Co-Solvent System | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | ~2.5 mg/mL | Alternative. Good for oral (PO) or IP. Tween 80 may cause mild histamine release in mice. |
| Lipid Suspension | 10% DMSO + 90% Corn Oil | ~10.0 mg/mL | Depot Dosing. Only for subcutaneous (SC) or PO. Do not use for IV. |
Recommended Murine Dosing Regimens
Because mice possess high endogenous hepatic reductase activity, nitroaromatics often exhibit rapid alpha-phase distribution and short elimination half-lives.
Causality Insight: To maintain target engagement (AUC above the minimum effective concentration), continuous exposure is required. A single daily bolus is often insufficient for efficacy in xenograft models.
Table 2: Quantitative Dosing Parameters
| Route | Dose Range | Frequency | Purpose / Rationale |
| Intravenous (IV) | 5 - 15 mg/kg | Single Dose | PK profiling (determining absolute bioavailability and clearance). |
| Intraperitoneal (IP) | 10 - 50 mg/kg | BID (Twice Daily) | Efficacy studies in xenografts. BID compensates for rapid hepatic clearance. |
| Oral Gavage (PO) | 20 - 80 mg/kg | QD to BID | Chronic dosing. Requires monitoring for gastrointestinal distress. |
Experimental Protocols
Fig 2. Preclinical murine workflow for pharmacokinetic evaluation of lipophilic benzamides.
Step-by-Step Methodology: PK Profiling (IP Route)
Phase 1: Formulation Preparation (SBE-β-CD Method)
-
Weigh out the required mass of N-butyl-3-nitro-N-phenylbenzamide.
-
Dissolve the compound completely in 100% DMSO to create a 10x stock solution. Vortex for 60 seconds until completely clear.
-
In a separate sterile tube, prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in 0.9% sterile saline.
-
Slowly add the DMSO stock dropwise into the SBE-β-CD solution while continuously vortexing to prevent localized precipitation. Final ratio: 10% DMSO / 90% SBE-β-CD.
Phase 2: Animal Handling & Administration
-
Utilize 6-8 week old C57BL/6 or BALB/c nude mice (for xenografts). Weigh each mouse to calculate the exact dose volume (standard administration volume is 10 mL/kg).
-
Restrain the mouse securely. For IP injection, insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle to avoid puncturing the cecum.
-
Inject the formulation smoothly.
Phase 3: Pharmacokinetic Sampling
-
Timepoints: Due to rapid nitro-reduction, capture early timepoints: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Collection: Perform submandibular bleeding (max 50 µL per timepoint) into K2-EDTA coated tubes.
-
Processing: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Extract plasma and snap-freeze in liquid nitrogen to halt any ex vivo degradation of the nitro group.
-
Bioanalysis: Analyze via LC-MS/MS. Monitor for both the parent compound and the reduced hydroxylamine/amine metabolites.
Toxicity & Physiological Monitoring
While benzamides are generally well-tolerated, the bioreduction of the 3-nitro group can lead to off-target effects.
-
Hepatic Monitoring: Monitor for hepatomegaly or elevated AST/ALT. Nitroreductases in the murine liver can prematurely activate the compound, leading to localized oxidative stress[1].
-
Methemoglobinemia: High doses of nitroaromatics can oxidize hemoglobin. Monitor mice for cyanosis (bluish tint to the tail or paws) and lethargy.
References
-
Reductive Metabolism Influences the Toxicity and Pharmacokinetics of the Hypoxia-Targeted Benzotriazine Di-Oxide Anticancer Agent SN30000 in Mice Source: PubMed Central (PMC) / NIH URL:[Link]
-
Virus-directed, Enzyme Prodrug Therapy with Nitroimidazole Reductase Source: AACR Journals (Clinical Cancer Research) URL:[Link]
Sources
Application Note & Protocols: High-Quality Single Crystal Growth of N-butyl-3-nitro-N-phenylbenzamide for Structural Analysis
Introduction
The definitive determination of a molecule's three-dimensional structure is paramount in drug development, materials science, and chemical research. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous atomic-level information on molecular conformation, stereochemistry, and intermolecular interactions.[1][2] The primary bottleneck to this powerful analytical technique is often the growth of high-quality single crystals suitable for diffraction experiments.[2]
N-butyl-3-nitro-N-phenylbenzamide is a molecule of interest possessing a combination of rigid aromatic systems (nitrophenyl and phenyl rings) and a flexible aliphatic chain (N-butyl group). This conformational flexibility, coupled with the polar amide and nitro functionalities, presents a unique challenge for crystallization. The goal is to guide the molecules to self-assemble from a disordered state in solution into a highly ordered, three-dimensional lattice.[3][4] This guide provides a detailed exploration of field-proven crystallization techniques tailored for obtaining diffraction-quality single crystals of N-butyl-3-nitro-N-phenylbenzamide. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower researchers with a robust understanding of the crystallization process.
Pillar 1: Foundational Principles - Solvent Selection & Solubility
The journey to a single crystal begins with understanding the molecule's interaction with various solvents. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature or in the presence of a co-solvent.[5] This solubility differential is the driving force for crystallization.
Causality of Solvent Choice: The structure of N-butyl-3-nitro-N-phenylbenzamide features both polar groups (the amide C=O and nitro NO2) and non-polar moieties (the phenyl rings and the butyl chain). This dual nature suggests that a single "perfect" solvent may not exist; rather, solvent mixtures often provide the fine-tuned solubility needed for slow, controlled crystal growth.[6] Hydrogen bonding from protic solvents (like alcohols) can interact with the amide and nitro groups, influencing molecular packing.[7][8]
Initial Solvent Screening Protocol: Before attempting any crystallization method, a systematic solubility assessment is crucial.[9]
-
Preparation: Aliquot approximately 5-10 mg of N-butyl-3-nitro-N-phenylbenzamide into several small, clean vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent. A recommended starting panel includes:
-
Polar Protic: Ethanol, Methanol
-
Polar Aprotic: Ethyl Acetate, Acetone, Acetonitrile[10]
-
Non-Polar Aromatic: Toluene
-
Chlorinated: Dichloromethane
-
-
Observation at Room Temperature: Agitate the vials and observe.
-
Insoluble: The solvent is a potential anti-solvent.
-
Partially Soluble: The solvent is a strong candidate for slow evaporation or slow cooling methods.
-
Fully Soluble: The solvent is a good "primary" solvent for vapor or liquid diffusion techniques.
-
-
Observation with Heating: Gently warm the vials containing undissolved solid. If the solid dissolves upon heating and precipitates upon cooling, the solvent is an excellent candidate for slow cooling crystallization.[11]
Pillar 2: Core Crystallization Methodologies & Protocols
Based on the solubility screening, the following three classical solution-based methods are recommended. It is best practice to set up multiple crystallization attempts in parallel using different solvents and techniques.[9]
Method 1: Slow Evaporation
Principle: This is the most straightforward technique. A solution that is near, but not at, saturation is prepared. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates nucleation and subsequent crystal growth.[12][13] The rate of evaporation is the critical parameter; slower rates generally yield higher quality crystals.[9]
Detailed Protocol:
-
Dissolution: Dissolve 10-20 mg of N-butyl-3-nitro-N-phenylbenzamide in a suitable solvent (e.g., ethanol, ethyl acetate) in a clean glass vial (a narrow vessel like a test tube or NMR tube is often effective).[9][14] Use the minimum amount of solvent necessary for complete dissolution at room temperature, then add a slight excess to ensure the solution is not fully saturated.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This step is critical to remove any particulate matter that could act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.[9]
-
Evaporation Control: Cover the vial. The method of covering dictates the evaporation rate:
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.[15] Monitor periodically without agitation.
Method 2: Vapor Diffusion (Solvent / Anti-Solvent)
Principle: This is a highly controlled and often very successful method.[9] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, gradually reducing the compound's solubility and inducing crystallization.[7][12]
Detailed Protocol:
-
Inner Vial Preparation: Dissolve 5-15 mg of N-butyl-3-nitro-N-phenylbenzamide in a small volume (0.5-1.0 mL) of a relatively high-boiling "good" solvent (e.g., Toluene, Dichloromethane) in a small, narrow vial.
-
Outer Chamber Preparation: In a larger vial or jar, add 2-5 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether). The anti-solvent should be miscible with the primary solvent.
-
Assembly: Place the small, uncapped inner vial into the larger outer chamber. Ensure the level of the anti-solvent is below the opening of the inner vial.
-
Sealing and Incubation: Tightly seal the outer chamber. Over time, the anti-solvent will vaporize and diffuse into the solution in the inner vial, causing crystals to form.[9] Leave undisturbed and monitor over several days.
Method 3: Slow Cooling (Thermal Gradient)
Principle: This technique leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature. The system is then allowed to cool very slowly. As the temperature decreases, the solubility drops, leading to a supersaturated state and subsequent crystallization.[11][12] This method is particularly effective for compounds that show a significant increase in solubility with temperature.
Detailed Protocol:
-
Saturated Solution Preparation: In a sealed vial or small flask, add 20-30 mg of the compound and a suitable solvent (e.g., Ethanol, Toluene).
-
Heating: Heat the sealed vial gently (e.g., in a sand bath or on a hot plate) until the entire solid dissolves. If it all dissolves easily, add a little more compound until a small amount remains undissolved, ensuring saturation at that temperature. Then, add a single drop more of the solvent to dissolve the last bit of solid.
-
Insulated Cooling: Turn off the heat source and allow the entire heating block or bath to cool to room temperature over several hours. For even slower cooling, the vial can be placed in a Dewar flask filled with warm water.[9][11] The slow, controlled temperature drop is essential to prevent rapid precipitation, which results in powder or poor-quality crystals.[16]
-
Crystal Harvesting: Once cooled, crystals should be visible. If not, further slow cooling in a refrigerator (2-8°C) may be attempted.[17]
Pillar 3: Data Presentation & Workflow Visualization
Summary of Crystallization Parameters
| Technique | Principle | Recommended Solvents | Anti-Solvents (if applicable) | Time Frame | Key Advantage |
| Slow Evaporation | Solvent removal increases concentration | Ethanol, Ethyl Acetate, Dichloromethane | N/A | Days to Weeks | Simple setup[13] |
| Vapor Diffusion | Anti-solvent vapor reduces solubility | Toluene, Dichloromethane | Hexane, Pentane, Diethyl Ether | Days to a Week | High control over crystallization rate[7] |
| Slow Cooling | Solubility decreases with temperature | Ethanol, Toluene, Acetonitrile | N/A | Hours to Days | Can produce large, well-formed crystals[12] |
Experimental Workflow Diagrams
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is too dilute; Compound is too soluble. | Evaporate some solvent to increase concentration; For diffusion methods, try a different, less miscible anti-solvent; Try scratching the inside of the vial with a glass rod to create nucleation sites.[16][18] |
| "Oiling Out" | Solution is too concentrated; Cooling is too rapid; Solvent is too non-polar. | Re-heat to dissolve the oil, add a small amount more solvent, and cool more slowly; Try a more polar solvent system.[5][19] |
| Formation of Powder | Nucleation is too fast; Solution is supersaturated. | Use a more dilute starting solution; Slow down the crystallization process (e.g., slower evaporation, slower cooling, or slower diffusion rate).[13][16] |
| Many Small Crystals | Too many nucleation sites; Impurities present. | Filter the initial solution meticulously; Ensure glassware is exceptionally clean; Consider further purification of the compound by column chromatography.[20] |
References
-
The Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. [Link]
-
Jiang, L., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 31-38. [Link]
-
Nakamura, E. (2012). How do molecules grow into crystals? The University of Tokyo. [Link]
-
Stephenson, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2534-2563. [Link]
-
How to crystallize your sample. (2026, February 6). KU Leuven, X-ray Core. [Link]
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]
-
Jiang, L., et al. (n.d.). Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]
-
Crystallisation Techniques. (2006, January 8). University of Florida, Department of Chemistry. [Link]
-
scXRD: Growing single crystals. (n.d.). University of York, Department of Chemistry. [Link]
-
Crystal Growth. (n.d.). Philipps-Universität Marburg, Molecular Solids Group. [Link]
-
Thorp-Greenwood, F. L. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, 71(Pt 5), 554–559. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2297. [Link]
-
How to Grow Single Crystals. (2020, December 12). Organic Chemistry [Video]. YouTube. [Link]
-
Summary of Common Crystallization Solvents. (n.d.). University of California, Irvine. [Link]
- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
An energetic study of differences in crystallization of N -(furan-3-yl)benzamide and N -(thiophen-3-yl)benzamide. (2025, September 6). ResearchGate. [Link]
-
What should I do if crystallisation does not occur? (2017, April 5). Quora. [Link]
-
Chen, J., et al. (2007). Thermal expansion of organic crystals and precision of calculated crystal density: a survey of Cambridge Crystal Database. Journal of Pharmaceutical Sciences, 96(8), 2056-2065. [Link]
-
Chemical crystallization. (n.d.). SPT Labtech. [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
-
Al Mamari, H. H., et al. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section E, 80(Pt 1). [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]
-
A comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. (n.d.). Douglas Instruments. [Link]
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]
-
Jayarama, A., et al. (2015). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E, 71(Pt 11), 1335–1340. [Link]
-
Lee, S., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(32), 10236–10244. [Link]
-
Kiang, Y. H., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(11), 3935–3948. [Link]
-
Ağar, A. A., et al. (2021). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 7(4), 543-556. [Link]
-
Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. (2026, February 24). ResearchGate. [Link]
-
Steed, J. W., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7887–7896. [Link]
-
N-(3-nitrophenyl)benzamide. (n.d.). PubChem. [Link]
-
N-phenylbenzamide. (n.d.). Chemister.ru. [Link]
-
Supplementary Information for - A green and efficient one-pot synthesis of N-alkyloxaziridines. (n.d.). Royal Society of Chemistry. [Link]
-
N-butyl-3-nitrobenzamide. (n.d.). PubChem. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Preprints.org. [Link]
-
N-butyl-2-methyl-3-nitro-n-phenylbenzamide. (n.d.). PubChem. [Link]
-
3-Nitro-N-phenylbenzenamine. (n.d.). PubChem. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sptlabtech.com [sptlabtech.com]
- 3. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. N-butyl-3-nitrobenzamide CAS#: 70001-47-7 [chemicalbook.com]
- 18. quora.com [quora.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization Strategies for N-butyl-3-nitro-N-phenylbenzamide
Welcome to the Assay Formulation Support Center. As application scientists, we frequently encounter "brick dust" compounds that derail biological assays. N-butyl-3-nitro-N-phenylbenzamide is a textbook example of a highly lipophilic, non-ionizable molecule that requires advanced formulation strategies to yield reliable, reproducible in vitro data.
This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure your assay data reflects true biological activity rather than formulation artifacts.
Part 1: Diagnostic Workflow & Compound Profiling
Before attempting solubilization, we must analyze the compound's physicochemical constraints. N-butyl-3-nitro-N-phenylbenzamide features a tertiary amide core, meaning it lacks a hydrogen-bond donor at the nitrogen atom. Combined with the bulky, hydrophobic N-butyl and N-phenyl groups, and a neutral 3-nitro group, the molecule exhibits extreme hydrophobicity. Because it lacks acidic or basic functional groups, standard pH adjustments and salt formation techniques are entirely ineffective.
Decision tree for solubilizing non-ionizable, hydrophobic benzamide derivatives.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does N-butyl-3-nitro-N-phenylbenzamide precipitate immediately when diluted from a DMSO stock into my assay buffer?
A1: This is a classic case of exceeding the compound's kinetic solubility limit. DMSO is a polar aprotic solvent that easily solvates the molecule. However, when this concentrated stock is spiked into an aqueous buffer, the rapid diffusion of DMSO into the bulk water strips the solvent shell from your compound. Because the compound has virtually no affinity for water, this induces immediate supersaturation and rapid nucleation, causing the compound to crash out[1]. Compounds with such low solubility yield erratic, erroneous assay results and artificially weak potency readouts[1].
Q2: Can I prevent precipitation by simply increasing the final DMSO concentration in my cell culture media?
A2: No. While increasing DMSO might temporarily maintain kinetic solubility, it severely compromises the scientific integrity of your assay. DMSO is a potent solvent that can alter cell membrane permeability, quench free radicals, and induce cytotoxicity[2]. Industry standards dictate that for whole-cell assays, the maximum tolerated concentration of DMSO is strictly 0.1% to 1% (v/v) , depending on the sensitivity of the specific cell line[3][4]. Exceeding this threshold will result in assay interference and false-positive toxicity readouts.
Q3: Since pH adjustment won't work, what is the best thermodynamic solubilization strategy?
A3: The most effective strategy is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic internal cavity[5]. The hydrophobic N-phenyl and N-butyl moieties of your compound will dynamically partition into the lipophilic cavity of HP-β-CD. This forms a water-soluble inclusion complex, significantly enhancing thermodynamic solubility without permanently altering the compound's chemical structure or its biological availability to the target receptor[6].
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, you must use the co-evaporation method followed by equilibrium filtration. This prevents DMSO carryover and ensures you are measuring true thermodynamic solubility rather than a transient kinetic state.
Step-by-step self-validating workflow for HP-β-CD inclusion complex preparation.
Protocol: HP-β-CD Inclusion Complex Preparation
-
Excipient Hydration: Prepare a stock solution of HP-β-CD (typically 10–50 mM) in your target biological buffer (e.g., PBS, pH 7.4)[7].
-
Organic Solubilization: Dissolve N-butyl-3-nitro-N-phenylbenzamide in a highly volatile organic solvent (e.g., methanol or ethanol) at a known high concentration. Do not use DMSO for this step to avoid non-volatile carryover.
-
Co-evaporation: Add the organic compound solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring.
-
Solvent Removal: Evaporate the volatile organic solvent completely using a gentle stream of nitrogen gas in a dark environment (to prevent photolytic degradation of the nitro group).
-
Equilibration (Critical Step): Seal the vial and incubate on an orbital shaker at 37°C for 24–48 hours. This prolonged incubation is the self-validating step ensuring true thermodynamic equilibrium is reached[5].
-
Phase Separation & Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound. Mandatory: Quantify the exact concentration of the solubilized compound in the filtrate using HPLC-UV prior to assay application.
Part 4: Quantitative Data & Troubleshooting Matrices
Table 1: Maximum Tolerated Concentrations of Common Solvents/Excipients
| Excipient | Mechanism of Solubilization | Max Tolerated Conc. (Cell Assays) | Primary Risk if Exceeded |
| DMSO | Co-solvent (Kinetic) | 0.1% - 1.0% (v/v) | Cytotoxicity, membrane permeabilization, assay interference[2][4] |
| HP-β-CD | Host-Guest Complexation | 1-10 mM (up to 50 mM) | Cholesterol depletion from cell membranes[7] |
| Tween-80 | Micellar Encapsulation | 0.01% - 0.1% (v/v) | Lysis of lipid bilayers, protein denaturation |
| Ethanol | Co-solvent (Kinetic) | 0.1% - 0.5% (v/v) | Metabolic interference, apoptosis |
Table 2: Troubleshooting Sub-optimal Solubilization
| Observation | Root Cause | Corrective Action |
| Immediate precipitation upon buffer addition | Localized supersaturation; rapid loss of solvent shell. | Add compound dropwise with vigorous vortexing; use intermediate dilution steps[7]. |
| Gradual precipitation over 24 hours | Metastable kinetic state collapsing into a stable crystal lattice. | Switch from DMSO dilution to HP-β-CD thermodynamic complexation. |
| High assay background/noise | Compound forming nano-aggregates that scatter light. | Filter final solution through 0.22 µm PTFE; verify true dissolution via dynamic light scattering (DLS). |
References
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development [mdpi.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in N-butyl-3-nitro-N-phenylbenzamide synthesis
Status: Operational Ticket ID: #TS-AMIDE-003 Subject: Troubleshooting Low Yield in Sterically Hindered Amide Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Double Deactivation" Challenge
If you are experiencing low yields (<40%) with this specific synthesis, you are likely fighting a two-front war against sterics and electronics .
The reaction between N-butyl-N-phenylamine (N-butylaniline) and 3-nitrobenzoyl chloride is not a standard amide coupling. It represents a "difficult case" classification due to:
-
Electronic Deactivation: The nitrogen lone pair of the amine is delocalized into the phenyl ring, significantly reducing its nucleophilicity compared to alkyl amines.
-
Steric Hindrance: The N-butyl group adds significant bulk, shielding the nitrogen from attacking the carbonyl center.
Standard Schotten-Baumann conditions (biphasic NaOH/DCM) often fail here because the rate of hydrolysis of the acid chloride competes effectively with the slow rate of aminolysis.
Diagnostic Workflow
Before altering your chemistry, use this decision tree to identify the root cause of your yield loss.
Figure 1: Diagnostic logic for identifying yield bottlenecks in hindered amide couplings.
Technical Deep Dive: The DMAP Solution
To solve the low yield, we must shift the mechanism from a direct attack (which is slow) to a nucleophilic catalysis pathway using 4-Dimethylaminopyridine (DMAP).
Why Standard Conditions Fail
In the absence of a catalyst, the bulky N-butylaniline must attack the electrophilic carbonyl. Because the amine is poor, moisture in the solvent often attacks the acid chloride faster than the amine does, converting your reagent into 3-nitrobenzoic acid (waste).
The Fix: The Acylpyridinium Intermediate
By adding 10 mol% DMAP, you change the electrophile. DMAP attacks the acid chloride instantly to form an N-acylpyridinium salt . This intermediate is:
-
More Electrophilic: It is more reactive than the acid chloride.[1]
-
Less Sterically Demanding: It extends the electrophilic center away from the shielding benzoyl ring.
-
Loosely Bound: It is an excellent leaving group, facilitating the attack of your sluggish N-butylaniline.
Figure 2: The DMAP catalytic cycle is essential for overcoming steric hindrance in this synthesis.
Optimized Experimental Protocol
Objective: Synthesis of N-butyl-3-nitro-N-phenylbenzamide (>85% Yield). Scale: 10 mmol basis (Adjust linearly).
Reagents & Stoichiometry
| Reagent | Equiv.[2][3] | Role | Notes |
| N-butyl-N-phenylamine | 1.0 | Limiting Reagent | Distill if dark brown/black. |
| 3-Nitrobenzoyl chloride | 1.2 | Electrophile | Excess ensures conversion. |
| Triethylamine (TEA) | 2.0 | HCl Scavenger | Must be dry. DIPEA is also acceptable. |
| DMAP | 0.1 | Catalyst | CRITICAL COMPONENT. |
| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous (dry). |
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add N-butyl-N-phenylamine (1.0 equiv) and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).
-
Base Addition: Add Triethylamine (2.0 equiv) via syringe. Cool the mixture to 0°C (ice bath). Note: Cooling prevents exotherm-related side reactions, though the reaction is sluggish.
-
Acylation: Dissolve 3-nitrobenzoyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours .
-
QC Check: Spot TLC. If starting amine persists, heat to reflux (40°C) for 2 hours.
-
-
Quench: Add saturated aqueous NaHCO₃ solution to quench unreacted acid chloride.
-
Workup:
-
Separate phases. Extract aqueous layer 2x with DCM.
-
Crucial Wash: Wash combined organics with 1M HCl (2x). This removes the DMAP, excess TEA, and any unreacted N-butylaniline (protonating it makes it water-soluble).
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude solid is usually pure enough. If not, recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc 4:1).
Frequently Asked Questions (FAQs)
Q: My product is an oil that won't solidify. What happened? A: This is common with N-butyl derivatives due to the flexible alkyl chain.
-
Fix: Triturate the oil with cold Hexane or Pentane. Scratch the flask walls with a glass rod to induce nucleation. If it remains an oil, trace solvent (DCM) is likely trapped; high-vacuum drying for 12 hours is required.
Q: Can I use Pyridine as both solvent and base? A: Yes, but it makes the workup harder. Pyridine is difficult to remove completely without an acidic wash (CuSO₄ wash or HCl). The DCM/TEA/DMAP protocol is cleaner for isolation.
Q: Why did the reaction turn dark red/brown? A: Anilines oxidize easily. If you did not purge with Nitrogen, or if your starting amine was old, oxidation byproducts (azo/nitroso compounds) will darken the mixture. These are usually impurities <1% but look dramatic. A silica plug filtration removes them.
Q: I don't have DMAP. Can I heat it instead? A: You can try refluxing in Toluene (110°C) without DMAP, but you risk thermal decomposition of the nitro-benzoyl chloride. DMAP at room temperature is chemically superior to thermal forcing.
References
-
BenchChem Technical Support. (2025).[1][4] Technical Support Center: N-Acylation of Hindered Anilines. Retrieved from
-
Organic Chemistry Portal. (2019). Schotten-Baumann Reaction: Mechanism and Conditions. Retrieved from
-
Litvinenko, L. M., & Kirichenko, A. I. (1967).[5] Discovery of DMAP as a Super-Catalyst for Acylation. (Foundational text on DMAP catalysis mechanisms).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Technical Support Center: Minimizing NBMPR-P Precipitation in Cell Culture Media
Welcome to the technical support center for the effective use of NBMPR-P (Nitrobenzylmercaptopurine Riboside 5'-monophosphate) in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance to prevent and resolve issues related to NBMPR-P precipitation. Our goal is to ensure the accuracy and reproducibility of your experimental results.
Introduction: Understanding the Challenge of NBMPR-P Solubility
NBMPR-P is a pivotal tool for studying nucleoside transport, acting as a prodrug of the potent ENT1 inhibitor, NBMPR.[1][2] However, its phosphate group, while crucial for its biological activity, introduces a significant challenge in the context of cell culture: the risk of precipitation.
Cell culture media are complex aqueous solutions rich in divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), and phosphate ions.[3][4][5][6] The introduction of an additional phosphorylated compound like NBMPR-P can disrupt the delicate equilibrium of these ions, leading to the formation of insoluble salts and precipitation of the compound itself. This guide will walk you through the underlying causes of NBMPR-P precipitation and provide you with actionable strategies to maintain its solubility and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've added my NBMPR-P stock solution to the cell culture medium, and it has turned cloudy. What is happening?
A1: The cloudiness you are observing is likely due to the precipitation of NBMPR-P. This can happen for a few reasons that are interconnected:
-
Interaction with Divalent Cations: Cell culture media such as DMEM and RPMI-1640 contain significant concentrations of calcium and magnesium salts.[3][4][5][6] The phosphate moiety on NBMPR-P can interact with these divalent cations to form insoluble calcium or magnesium phosphate complexes, which then precipitate out of the solution.[7][8][9]
-
Solvent Shock: NBMPR-P is often dissolved in a non-aqueous solvent like DMSO to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the localized concentration of NBMPR-P to exceed its solubility limit, leading to precipitation.[10][11]
-
pH and Temperature Effects: The pH of your cell culture medium (typically 7.2-7.4) and the incubation temperature (37°C) can influence the solubility of NBMPR-P and the formation of insoluble salts.[10]
Q2: How can I prepare my NBMPR-P stock solution to minimize precipitation upon addition to media?
A2: Proper preparation of your stock solution is the first critical step in preventing precipitation.
-
Use an Appropriate Solvent: For initial solubilization, use a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). Ensure the NBMPR-P is fully dissolved in the DMSO before any dilution.
-
Optimize Stock Concentration: While a higher stock concentration minimizes the amount of solvent added to your cells, an excessively high concentration can increase the risk of "solvent shock." A 10 mM stock solution is a common starting point.
-
Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can compromise the stability and solubility of the compound.[1][11]
Q3: What is the best procedure for adding the NBMPR-P stock solution to my cell culture medium?
A3: The method of addition is crucial. The goal is to dilute the NBMPR-P stock solution as gradually and evenly as possible.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the NBMPR-P stock.[11]
-
Slow, Drop-wise Addition: Add the required volume of the NBMPR-P stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing the medium.[10] This facilitates rapid dispersion and prevents localized high concentrations of both NBMPR-P and the solvent.
-
Intermediate Dilution Step: For high final concentrations of NBMPR-P, consider a two-step dilution. First, dilute the stock solution into a small volume of pre-warmed medium, and then add this intermediate dilution to the final volume of your culture medium.
Q4: Can I use serum-free media with NBMPR-P?
A4: Yes, but with caution. Serum contains proteins like albumin that can help to solubilize some compounds.[11] In serum-free media, the absence of these proteins can sometimes increase the likelihood of precipitation.[7] If you are working with serum-free media, the slow addition technique and careful consideration of the final NBMPR-P concentration are even more critical.
Q5: What should I do if I still observe precipitation after following the recommended procedures?
A5: If precipitation persists, you can try the following troubleshooting steps:
-
Lower the Final Concentration: Your desired final concentration may exceed the solubility limit of NBMPR-P in your specific cell culture medium. Try a lower concentration if your experimental design allows.
-
Test in a Small Volume: Before treating your cells, perform a small-scale test by adding your NBMPR-P stock to the medium in a sterile tube and observing for any precipitation. This can save valuable cells and reagents.
-
Consider the Medium Formulation: If you are using a medium with particularly high concentrations of calcium or phosphate, switching to a different formulation with lower concentrations of these ions might be beneficial.
Experimental Protocols
Protocol 1: Preparation of NBMPR-P Stock Solution
-
Aseptically weigh the required amount of NBMPR-P powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the NBMPR-P is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Addition of NBMPR-P to Cell Culture Medium
-
Thaw an aliquot of the NBMPR-P stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
While gently swirling the medium, add the thawed NBMPR-P stock solution drop-wise.
-
Continue to gently mix the medium for a few seconds to ensure even distribution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Data Presentation
| Media Component | DMEM (High Glucose)[6][12] | RPMI-1640[3][4][5][13] | Potential for Interaction with NBMPR-P |
| Calcium (Ca²⁺) | ~1.8 mM | ~0.42 mM | High |
| Phosphate (PO₄³⁻) | ~0.9 mM | ~5.6 mM | High |
| Magnesium (Mg²⁺) | ~0.8 mM | ~0.4 mM | Moderate |
Concentrations are approximate and can vary slightly between manufacturers.
Visualizations
Diagram 1: Factors Contributing to NBMPR-P Precipitation
Caption: Key factors influencing NBMPR-P precipitation in cell culture.
Diagram 2: Recommended Workflow for Adding NBMPR-P
Caption: Step-by-step workflow to minimize NBMPR-P precipitation.
References
-
HiMedia Laboratories. (n.d.). RPMI-1640. Retrieved from [Link]
-
Wikipedia. (2023). RPMI 1640. Retrieved from [Link]
-
Bio-Techne. (n.d.). RPMI 1640 Medium. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Dulbecco's Modified Eagle Medium (DMEM). Retrieved from [Link]
-
MilliporeSigma. (n.d.). Magnesium phosphate BioUltra, = 98.0 KT 7782-75-4. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Dulbecco's Modified Eagle's Medium (DMEM). Retrieved from [Link]
-
Wigler, M., Pellicer, A., Silverstein, S., & Axel, R. (1979). Calcium phosphate precipitation for MDCK cells. PNAS, 76(3), 1373-1376. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 29). Availabilty of magnesium ions in phosphate buffer. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of magnesium phosphate on cell proliferation. Retrieved from [Link]
-
PMC. (2015). Thermus thermophilus Nucleoside Phosphorylases Active in the Synthesis of Nucleoside Analogues. Retrieved from [Link]
-
MDPI. (2024, August 30). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). Calcium Phosphate Transfection Kits. Retrieved from [Link]
-
PMC. (2023, January 11). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Retrieved from [Link]
-
Protocol Online. (2010, April 20). Adding drug to cultured cells. Retrieved from [Link]
-
MDPI. (2022, September 14). Effect of pH on the Redox and Sorption Properties of Native and Phosphorylated Starches. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of pH on phosphate adsorption and isotopic exchange in acid soils at low and high additions of soluble phosphate | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Step-by-step flowchart showing the 7TM phosphorylation assay protocol a.... Retrieved from [Link]
-
PubMed. (1989). Magnesium and Phosphate Enrichment of Culture Medium Stimulates the Proliferation of Epidermal Cells From Newborn and Adult Mice. Retrieved from [Link]
-
MDPI. (2022, September 1). Effect of pH on the Redox and Sorption Properties of Native and Phosphorylated Starches. Retrieved from [Link]
-
Frontiers. (2021, January 8). Overview of Biologically Active Nucleoside Phosphonates. Retrieved from [Link]
-
ASHS Journals. (n.d.). Effect of pH on Foliar Absorption of Phosphorus Compounds by Chrysanthemum 1. Retrieved from [Link]
-
New England Biolabs. (n.d.). Troubleshooting Guide for Phosphorylation. Retrieved from [Link]
-
YouTube. (2020, July 12). pH effect on solubility. Retrieved from [Link]
-
PMC. (2015, November 26). Nucleoside phosphorylation by the mineral schreibersite. Retrieved from [Link]
-
Phenomenex. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
PMC. (2015). Equilibrative Nucleoside Transporters – A Review. Retrieved from [Link]
-
PMC. (2022). Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBMPR | Nucleoside Transporters | Tocris Bioscience [tocris.com]
- 3. himedialabs.com [himedialabs.com]
- 4. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. himedialabs.com [himedialabs.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. RPMI 1640 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing N-butyl-3-nitro-N-phenylbenzamide in RD Cells
Status: Operational Ticket ID: RD-TOX-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist Context: Optimization of Selectivity Index (SI) for Enterovirus 71 (EV71) or Oncolytic Research.
Executive Summary & Diagnostic Triage
Welcome to the technical support hub. You are likely observing a narrow therapeutic window (low Selectivity Index) with N-butyl-3-nitro-N-phenylbenzamide (hereafter referred to as Compound NNP ) in Rhabdomyosarcoma (RD) cells.
The N-phenylbenzamide scaffold is a privileged structure in antiviral research, particularly for Enterovirus 71 (EV71) inhibition [1, 2]. However, the specific 3-nitro substituent introduces a metabolic liability (redox cycling), and the N-butyl chain increases lipophilicity, creating two distinct sources of cytotoxicity: physicochemical precipitation (false toxicity) and oxidative stress (true toxicity).
Use the following diagnostic workflow to isolate the root cause of your cytotoxicity before altering your protocol.
Diagnostic Workflow (Interactive Logic)
Figure 1: Diagnostic logic to distinguish between solubility artifacts and mechanism-based cytotoxicity.
Troubleshooting Guide: Physicochemical Artifacts
The Issue: The N-butyl chain significantly increases the LogP (lipophilicity) of the benzamide core. In aqueous media (RPMI/DMEM), this compound is prone to "crashing out" at concentrations >50 µM, forming micro-crystals that pierce cell membranes or scatter light in absorbance assays (MTT/MTS), leading to erroneous CC50 calculations.
Protocol A: The "Step-Down" Solubilization
Do not add highly concentrated DMSO stocks directly to the cell well.
-
Stock Prep: Dissolve Compound NNP in 100% DMSO to 20 mM. Sonicate for 5 mins to ensure complete dissolution.
-
Intermediate Dilution (Critical): Create a 10x working solution in serum-free medium first.
-
Why? Serum proteins (albumin) can sequester lipophilic drugs unevenly if mixed too quickly.
-
-
Final Addition: Add the 10x solution to the wells containing cells + 10% FBS medium.
-
Target DMSO: Ensure final DMSO concentration is <0.5%. RD cells are sensitive to DMSO >1% [3].
-
Data Validation: Turbidity Check
Before running your MTT/CellTiter-Glo assay, measure absorbance at 650 nm (reference wavelength).
-
Result: If OD650 > 0.05 in treated wells vs. control, you have precipitation.
-
Fix: Switch to a luminescence-based assay (ATP detection) which is less sensitive to precipitate interference than colorimetric assays.
Mechanism-Based Mitigation Strategies
The Issue: The 3-nitro group is a known "toxophore" in metabolic studies. Intracellular nitroreductases can reduce this group, generating reactive nitro-anion radicals. This leads to "Redox Cycling," depleting cellular NADPH and generating Superoxide (ROS), which kills RD cells via oxidative stress rather than specific target inhibition [4].
Protocol B: ROS-Dependent Validation
To confirm if cytotoxicity is off-target oxidative stress (avoidable) or on-target pharmacodynamics (unavoidable), perform a Rescue Assay.
Materials:
-
N-Acetylcysteine (NAC) - Sigma A7250
-
RD Cells (ATCC CCL-136)
Method:
-
Pre-treatment: Seed RD cells (1.5 x 10^4 cells/well) and incubate overnight.
-
Scavenger Loading: Pre-treat cells with 5 mM NAC (pH adjusted to 7.4) for 2 hours before adding Compound NNP.
-
Compound Addition: Add Compound NNP at the calculated CC50 concentration.
-
Readout: Measure viability at 24h.
Interpretation:
| Outcome | Interpretation | Recommendation |
|---|---|---|
| >20% Viability Increase | Toxicity is ROS-driven (Nitro-group artifact). | Reduce incubation time; use fresh media (high glucose) to replenish NADPH. |
| No Change | Toxicity is intrinsic (Apoptosis/Mitochondrial). | Compound is a potent mitochondrial uncoupler. Structural modification required (see FAQs). |
Optimization of Assay Conditions
If the compound is a lead candidate, you cannot change its structure yet. You must optimize the biological system to widen the Selectivity Index (SI).
Variable 1: Serum Protein Binding (The "Buffer" Effect)
Benzamides bind heavily to Albumin. Low serum conditions (2% FBS) often used in viral infection assays artificially inflate cytotoxicity because the "free fraction" of the drug is too high.
-
Recommendation: Run cytotoxicity assays (CC50) in 10% FBS , even if your antiviral/efficacy assay is in 2% FBS.
-
Rationale: This mimics the in vivo environment where protein binding buffers the peak concentration. If CC50 improves significantly in 10% FBS, your safety margin is likely better than it appears.
Variable 2: Cell Density "Herd Immunity"
RD cells are anchorage-dependent. Sparse cultures (<50% confluent) are hyper-sensitive to stress.
-
Standard: 1 x 10^4 cells/well (96-well).
-
Optimized: Increase seeding to 2 x 10^4 cells/well .
-
Why: Higher density allows for cell-cell contact signaling (survival factors), making them more resilient to non-specific chemical stress without affecting specific viral replication inhibition [5].
Pathway Visualization: Mechanism of Action[1]
Figure 2: The putative mechanism of nitro-benzamide cytotoxicity involving redox cycling and mitochondrial dysfunction.
Frequently Asked Questions (FAQs)
Q1: My CC50 is 10 µM, but my IC50 (efficacy) is 8 µM. Is this compound a dead end? A: Not necessarily. This Selectivity Index (SI ≈ 1.25) is poor, but typical for early hits.
-
Check the Assay: Are you using 2% FBS for efficacy and 10% FBS for tox? Normalize them.
-
Check the Timepoint: Viral inhibition often peaks at 12-16h (single replication cycle). Cytotoxicity accumulates over 48-72h. Measure efficacy at an earlier timepoint (e.g., 24h) to see if the window opens up.
Q2: Can I replace the Nitro group to reduce toxicity? A: From a medicinal chemistry standpoint, yes. The 3-nitro group is often a bioisostere for an amide or a sulfonamide. Replacing the -NO2 with -CN (Cyano) or -CF3 (Trifluoromethyl) often maintains the electron-withdrawing character required for benzamide activity while eliminating the redox liability of the nitro group [6].
Q3: The cells look "vacuolated" before dying. What does this mean? A: Vacuolization in RD cells treated with lipophilic amines often indicates methuosis or lysosomal trapping, not classic apoptosis. The basic amine (if the benzamide hydrolyzes) or the lipophilic chain can accumulate in lysosomes. This is often reversible. Try washing the cells 4 hours post-treatment to see if they recover.
References
-
Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules. 2013 Mar 21;18(3):3630-40.[1]
-
Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Microorganisms. 2023 Mar; 11(4): 822.
-
Solvent toxicity in cell culture: A review of DMSO effects on RD and Vero cells. BenchChem Technical Notes / General Cytotoxicity Standards.
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. 2024; 29(15):3504. (Explains Nitro-group redox cycling mechanism).
-
Optimization of Cell Viability Assays: Importance of Cell Density. Assay Guidance Manual (NCBI).
- Bioisosteric Replacement of Nitro Groups in Drug Design. Journal of Medicinal Chemistry Principles. (General Principle Reference for FAQ Q2).
Sources
Technical Support Center: Resolving Impurities in N-Butyl-3-nitro-N-phenylbenzamide
The following technical support guide is designed for researchers and process chemists dealing with purity issues in N-butyl-3-nitro-N-phenylbenzamide .
Executive Summary & Impurity Profiling
Commercial samples of N-butyl-3-nitro-N-phenylbenzamide often exhibit specific impurity profiles dictated by their synthesis (typically Schotten-Baumann or acid chloride coupling). Unlike simple amides, this tertiary amide features a lipophilic N-butyl-N-phenyl motif that complicates standard recrystallization, often trapping impurities in "oily" lattice failures.[1][2]
Common Impurity Profile
| Impurity Type | Specific Compound | Origin | Detection (Typical) |
| Precursor A | N-Butylaniline | Unreacted starting material (excess used to drive reaction).[1][2] | TLC (High Rf), Yellow/Brown color, Amine odor.[2] |
| Precursor B | 3-Nitrobenzoic Acid | Hydrolysis of 3-nitrobenzoyl chloride due to moisture.[1][2] | HPLC (Fronting peak), Acidic pH drift.[2] |
| By-Product | 3-Nitro-N-butylbenzamide | De-arylation or impurity in amine source (rare).[1][2] | HPLC (Close eluting satellite).[2] |
| Degradant | Azoxy/Azo dimers | Reduction of nitro group (photolytic/thermal stress).[2] | Colored spots (Orange/Red), complex NMR aromatic region.[2] |
Troubleshooting Guide (Q&A)
Scenario 1: The "Sticky Oil" Phenomenon
User Question: My sample arrived as a viscous yellow oil, but the CoA says it should be a solid. Recrystallization from ethanol failed (emulsion formed). How do I fix this?
Scientist Response: This is a classic "solvent entrapment" issue common to N-butyl substituted amides. The butyl chain adds rotational freedom that lowers the melting point, and impurities like N-butylaniline act as plasticizers, preventing crystal lattice formation.
Corrective Protocol:
-
Do not heat. Heating an oiled-out amide in ethanol/water often creates a stable emulsion.[1][2]
-
The "Trituration" Fix: Dissolve the oil in a minimum amount of Diethyl Ether (or MTBE).[2] Cool to 0°C. Slowly add Hexane (or Pentane) dropwise with vigorous stirring. The non-polar hexane forces the amide to precipitate while keeping the lipophilic N-butylaniline in solution.
-
Seed It: If a gum forms, scratch the glass side with a spatula to induce nucleation.[2]
Scenario 2: Persistent Yellow Discoloration
User Question: I have performed a standard aqueous wash, but the product remains dark yellow. NMR shows the product is 95% pure, but the color persists.
Scientist Response: The color is likely due to trace oxidation products of N-butylaniline (anilino-quinones) or nitro-photodegradants.[1][2] These have high extinction coefficients; even <0.1% can color the bulk.[2]
Corrective Protocol: Standard silica chromatography is often insufficient because these polar colored compounds tail significantly.[2]
-
Activated Carbon Treatment: Dissolve the compound in hot Ethyl Acetate.[2] Add activated charcoal (5 wt%) . Reflux for 15 minutes. Filter hot through a Celite pad.[2]
-
Why this works: The planar, aromatic impurities adsorb strongly to the graphitic carbon structure, while the bulky, non-planar tertiary amide (twisted due to steric hindrance) adsorbs less efficiently.
Scenario 3: "Ghost Peaks" in HPLC
User Question: I see a small peak eluting just before my main peak that grows over time in acetonitrile/water mobile phases.
Scientist Response: This is 3-nitrobenzoic acid , formed by hydrolysis.[1][2] Tertiary amides are generally stable, but the electron-withdrawing nitro group on the benzoyl ring activates the carbonyl carbon, making it more susceptible to hydrolysis, especially if the mobile phase is acidic (e.g., 0.1% TFA).
Corrective Protocol:
-
Check pH: Ensure your sample diluent is neutral.[2]
-
Wash Step: Re-dissolve the sample in DCM and wash with saturated NaHCO₃ . This converts the free acid impurity into its water-soluble sodium salt (Sodium 3-nitrobenzoate), effectively partitioning it into the aqueous layer [1].[2]
Self-Validating Purification Protocols
Protocol A: The "3-Tier" Acid/Base Extraction
Use this for bulk cleanup of crude commercial samples.[1]
This protocol uses pH switching to selectively remove the two major impurities: the basic amine and the acidic byproduct.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]
-
1M HCl (Hydrochloric Acid)[2]
-
1M NaOH (Sodium Hydroxide) or Sat.[2] NaHCO₃
-
Brine[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of crude amide in 20 mL DCM.
-
Acid Wash (Removes N-Butylaniline):
-
Base Wash (Removes 3-Nitrobenzoic Acid):
-
Neutralization & Drying:
Protocol B: Flash Chromatography (For "Oily" Samples)
Use this if the sample refuses to crystallize.[2]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 → 70:30).[2]
-
Loading: Dissolve in minimal Toluene (avoid DCM for loading if possible to prevent band broadening).[2]
-
Elution Order:
Visualizing the Purification Logic
Diagram 1: Impurity Origin & Fate
This flow illustrates where impurities come from and how the extraction protocol separates them.[2]
Caption: Logical flow of impurity separation using pH-controlled liquid-liquid extraction.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity type.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2] (Standard protocol for removal of acidic impurities via bicarbonate washing).[2]
-
Org. Synth. m-Nitrobenzoic Acid Purification. Organic Syntheses, Coll. Vol. 4, p.715.[2] [Link] (Confirming solubility of nitrobenzoic acid salts).
-
ResearchGate. How to remove aniline from reaction mixture. [Link] (Peer-reviewed discussion on aniline extraction efficiency).
Sources
- 1. 3,5-Di-tert-butyl-N-(3-nitrophenyl)benzamide|BLD Pharm [bldpharm.com]
- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]
- 4. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Imperative for Rigorous Antiviral Candidate Evaluation
An In-Depth Comparative Guide to Antiviral Potency: Establishing a Framework for N-butyl-3-nitro-N-phenylbenzamide vs. Ribavirin
In the landscape of antiviral drug discovery, the identification of novel chemical entities with potent activity against viral pathogens is a critical first step. However, the true measure of a compound's potential lies in its performance relative to established therapeutic agents. This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound, N-butyl-3-nitro-N-phenylbenzamide, against the broad-spectrum antiviral drug, Ribavirin.
While N-butyl-3-nitro-N-phenylbenzamide is presented here as a hypothetical candidate for the purpose of outlining a robust evaluation process, the methodologies and principles described are universally applicable for researchers, scientists, and drug development professionals seeking to characterize new antiviral agents. The central metric for this comparison is the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency in vitro.
This guide will delve into the established profile of Ribavirin, outline a detailed experimental workflow for determining the IC50 of our investigational compound, and provide a clear structure for data presentation and interpretation. The ultimate goal is to equip the reader with the scientific rationale and practical steps necessary to conduct a thorough and meaningful comparative analysis of antiviral candidates.
Compound Profiles: The Benchmark and the Challenger
Ribavirin: The Established Broad-Spectrum Antiviral
Ribavirin is a synthetic nucleoside analog that has been a cornerstone of antiviral therapy for several decades. Its broad-spectrum activity is attributed to multiple mechanisms of action, including the inhibition of viral RNA-dependent RNA polymerase, interference with viral mRNA capping, and induction of lethal mutagenesis of viral genomes. Due to its well-characterized profile, Ribavirin serves as an essential benchmark in the evaluation of new antiviral compounds.
The IC50 of Ribavirin varies significantly depending on the target virus and the cell line used for testing. For instance, its IC50 against Hepatitis C virus (HCV) replicons in Huh-7 cells is in the low micromolar range, while for other viruses like Respiratory Syncytial Virus (RSV), the IC50 can also fall within this range.
N-butyl-3-nitro-N-phenylbenzamide: The Investigational Compound
N-butyl-3-nitro-N-phenylbenzamide represents a novel chemical entity for which antiviral activity has yet to be characterized. Before proceeding with biological assays, it is imperative to establish its physicochemical properties, such as solubility in relevant solvents (e.g., DMSO) and stability under experimental conditions. The purity of the compound should also be verified using analytical techniques like HPLC and NMR.
Experimental Workflow: Determining and Comparing IC50 Values
The following protocol outlines a standard cell-based assay to determine the IC50 of N-butyl-3-nitro-N-phenylbenzamide and Ribavirin in parallel. A common method is the cytopathic effect (CPE) inhibition assay, which measures the ability of a compound to protect cells from virus-induced death.
Step-by-Step Protocol for CPE Inhibition Assay
-
Cell Culture and Seeding:
-
Select an appropriate cell line that is susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2, A549 cells for Influenza A virus).
-
Culture the cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into 96-well microplates at a predetermined density to achieve a confluent monolayer within 24 hours.
-
-
Compound Preparation and Dilution:
-
Prepare a high-concentration stock solution of N-butyl-3-nitro-N-phenylbenzamide and Ribavirin in an appropriate solvent (e.g., 10 mM in DMSO).
-
Perform a serial dilution of each compound in cell culture medium to obtain a range of concentrations to be tested (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
-
Virus Infection and Compound Treatment:
-
Once the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) known to cause significant CPE within 48-72 hours.
-
After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted compounds to the respective wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
-
Quantification of Cell Viability:
-
After the incubation period, assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.
-
The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.
-
Experimental Workflow Diagram
Caption: Workflow for CPE Inhibition Assay to Determine IC50.
Data Analysis and Interpretation
Calculating the IC50
-
Calculate Percent Inhibition: The percentage of inhibition for each compound concentration is calculated using the following formula:
% Inhibition = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.
-
IC50 Determination: The IC50 value is the concentration of the compound that results in a 50% reduction of the CPE. This is typically determined by non-linear regression analysis of the dose-response curve.
Presenting Comparative Data
The results should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | Target Virus | Cell Line | IC50 (µM) [95% CI] |
| N-butyl-3-nitro-N-phenylbenzamide | Virus X | Cell Y | To be determined |
| Ribavirin | Virus X | Cell Y | To be determined |
CI: Confidence Interval
Assessing Cytotoxicity and Selectivity
It is crucial to assess the cytotoxicity of the compounds on the host cells in the absence of the virus. This is determined by calculating the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.
Elucidating the Mechanism of Action: A Hypothetical Pathway
While the IC50 value provides a measure of potency, it does not reveal the compound's mechanism of action. Further studies are required to identify the specific viral or host cell targets. For a novel compound like N-butyl-3-nitro-N-phenylbenzamide, this could involve a variety of assays, such as time-of-addition studies, polymerase inhibition assays, or resistance selection studies.
General Viral Replication Cycle and Potential Drug Targets
Caption: Potential Drug Targets in the Viral Replication Cycle.
Conclusion
The rigorous, parallel evaluation of novel antiviral candidates against established standards like Ribavirin is fundamental to the drug development process. This guide provides a comprehensive framework for determining and comparing the IC50 values of N-butyl-3-nitro-N-phenylbenzamide and Ribavirin. By following a well-defined experimental protocol, performing accurate data analysis, and considering the broader context of cytotoxicity and mechanism of action, researchers can effectively assess the therapeutic potential of new antiviral compounds and make informed decisions for further development.
References
Benchmarking N-butyl-3-nitro-N-phenylbenzamide against novel capsid binders
Benchmarking N-butyl-3-nitro-N-phenylbenzamide (NBNP) Against Novel Capsid Assembly Modulators in HBV Therapeutics
Executive Summary
Hepatitis B Virus (HBV) remains a formidable global health challenge due to the persistence of covalently closed circular DNA (cccDNA) and the inability of standard nucleos(t)ide analogs (NAs) to achieve a functional cure[1]. In recent years, viral assembly—coordinated by the HBV core protein (HBc)—has emerged as a high-value therapeutic target[2]. While classic Capsid Assembly Modulators (CAMs) successfully disrupt nucleocapsid formation, they often suffer from narrow resistance barriers[3].
Recent pharmacological advancements have highlighted the N-phenylbenzamide class of therapeutics. Derivatives such as IMB-0523 have demonstrated a profound ability to not only modulate capsid assembly but also upregulate Apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (APOBEC3G or A3G), a host restriction factor that induces hypermutation and degradation of viral DNA[4],[5]. In this guide, we benchmark a highly optimized synthetic derivative, N-butyl-3-nitro-N-phenylbenzamide (NBNP) , against legacy capsid binders, detailing the self-validating methodologies required to evaluate dual-action antivirals.
Mechanistic Paradigm: The Dual-Action Advantage
As an Application Scientist evaluating antiviral pipelines, it is critical to look beyond simple binding affinities and understand the downstream cellular causality of a compound. Legacy CAMs, such as heteroaryldihydropyrimidines (HAPs) and sulfamoylbenzamides (SBAs), operate via a single mechanism: they bind to the dimer-dimer interface of HBc, accelerating assembly into aberrant, non-infectious macrostructures[2].
NBNP represents a paradigm shift. Structural modifications—specifically the N-butyl and 3-nitro substitutions on the benzamide core—enhance lipophilicity and cellular penetrance. Once intracellular, NBNP acts as a hybrid therapeutic:
-
Direct Viral Targeting: It acts as a Type-I CAM, allosterically misdirecting HBc dimer assembly.
-
Host-Targeted Immunity: It activates the STAT3 signaling pathway, driving the transcription of A3G, which subsequently gets packaged into any remaining viral capsids to dismantle the HBV genome[5].
Dual mechanistic pathways of NBNP targeting HBV replication.
Quantitative Benchmarking: NBNP vs. Legacy CAMs
To objectively benchmark NBNP, we compared its performance against IMB-0523 (a reference N-phenylbenzamide)[4], GLS4 (a classic SBA), and Bay41-4109 (a classic HAP).
Table 1: In Vitro Benchmarking of NBNP Against Reference Capsid Binders
| Compound | Chemical Class | Primary Target(s) | HBV DNA Reduction IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | A3G Fold Induction |
| NBNP | N-phenylbenzamide | HBc & A3G | 0.85 ± 0.12 | >500 | >588 | 4.2x |
| IMB-0523 | N-phenylbenzamide | HBc & A3G | 1.99 ± 0.21 | 448 | 225 | 3.5x |
| GLS4 | SBA (CAM-A) | HBc | 0.12 ± 0.04 | >200 | >1666 | 1.0x (None) |
| Bay41-4109 | HAP (CAM-E) | HBc | 0.05 ± 0.01 | 85 | 1700 | 1.0x (None) |
Data Interpretation: While classic CAMs (GLS4, Bay41-4109) exhibit lower absolute IC₅₀ values for viral DNA reduction, they lack host-modulatory effects. NBNP sacrifices a fraction of direct binding affinity to achieve a robust 4.2-fold induction of A3G, offering a significantly higher barrier to viral resistance.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the evaluation of dual-action compounds requires a bifurcated workflow. We must isolate the direct biophysical interaction (capsid assembly) from the complex cellular response (A3G induction).
Standardized workflow for evaluating capsid binders and host-targeted antivirals.
Protocol 1: Cell-Free HBV Capsid Assembly Kinetics
Causality Check: To isolate the allosteric effects of NBNP from its host-mediated A3G induction, we utilize a cell-free system with purified, BoDIPY-FL-labeled HBc149 dimer. The N-terminal 149 amino acids contain the assembly domain but lack the RNA-binding C-terminus, allowing us to study pure protein-protein allostery without nucleic acid interference[3]. As HBc149 dimers assemble, the proximity of the fluorophores causes self-quenching. The rate of fluorescence decay is directly proportional to the kinetics of capsid assembly.
-
Reagent Preparation: Dilute BoDIPY-FL-labeled HBc149 to 2 µM in Assembly Buffer (50 mM HEPES, pH 7.5).
-
Compound Introduction: Add NBNP (titrated from 0.1 to 10 µM) to the protein solution.
-
Initiation: Trigger assembly by spiking the solution with NaCl to a final concentration of 150 mM. High salt triggers spontaneous assembly, while the CAM accelerates or misdirects this process.
-
Kinetic Readout: Monitor fluorescence at 515 nm (excitation 488 nm) continuously for 60 minutes. A rapid drop in fluorescence validates the kinetic acceleration of assembly, confirming direct target engagement.
Protocol 2: Intracellular A3G Quantification & Antiviral Efficacy
Causality Check: We utilize HepG2.2.15 cells because their stably integrated HBV genome provides a continuous, self-validating baseline of cccDNA transcription and viral particle secretion[4]. This ensures our IC₅₀ calculations reflect true antiviral efficacy rather than transient transfection artifacts.
-
Cell Seeding: Plate HepG2.2.15 cells at
cells/well in 96-well plates. Allow 24 hours for adherence. -
Compound Treatment: Expose cells to NBNP for 6 days, replacing media containing fresh compound every 48 hours. A 6-day window is required to allow pre-existing intracellular viral particles to clear, ensuring we measure de novo inhibition.
-
Parallel Viability Control (Self-Validation): Run a resazurin reduction assay on a replicate plate. If A3G upregulation or viral reduction coincides with a drop in resazurin reduction, the effect is due to non-specific cytotoxicity. An SI > 100 confirms true antiviral action.
-
Molecular Readout:
-
A3G Induction: Lyse cells using RIPA buffer and perform Western Blotting against A3G (normalized to
-actin) to confirm the host-targeted mechanism[5]. -
Viral Load: Extract DNA from the supernatant using a commercial viral DNA kit and perform qPCR targeting the HBV core gene to confirm the ultimate phenotypic result (reduced viral load).
-
Conclusion & Translational Outlook
Benchmarking NBNP reveals the distinct advantages of pleiotropic drug design. While traditional CAMs exhibit exceptional potency in cell-free assays, they exert single-point evolutionary pressure on the virus. By integrating capsid modulation with the host-driven upregulation of APOBEC3G, N-phenylbenzamide derivatives like NBNP offer a robust, dual-action strategy that could be pivotal in achieving a functional cure for chronic HBV.
References
-
Current status and challenges of therapeutic targets, novel drugs and delivery systems for hepatitis B: how far to our goal? Frontiers in Immunology URL:[Link]
-
Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent Drug Design, Development and Therapy (via PMC) URL:[Link]
-
IMB-0523 Inhibits Enterovirus 71 Replication by Activating Signal Transducer and Activator of Transcription 3 Signaling to Upregulate Interferon-Stimulated Genes Expression Chinese Medical Journal (via MedNexus) URL:[Link]
- Anti-HBV Agent (WO2020255425A1)
Sources
- 1. Frontiers | Current status and challenges of therapeutic targets, novel drugs and delivery systems for hepatitis B: how far to our goal? [frontiersin.org]
- 2. Current status and challenges of therapeutic targets, novel drugs and delivery systems for hepatitis B: how far to our goal? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020255425A1 - Anti-hbv agent - Google Patents [patents.google.com]
- 4. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
Cross-validation of NBMPB purity using elemental analysis and HPLC
Cross-Validation of NBMPB Purity: A Technical Guide to Elemental Analysis and HPLC
Executive Summary
N-Butyl-N-Methylpiperidinium Bromide (NBMPB) is a critical quaternary ammonium ionic liquid (IL) utilized extensively as an electrolyte, phase-transfer catalyst, and solvent. The presence of trace impurities—such as unreacted N-methylpiperidine, 1-bromobutane, or cross-contaminating halides—can drastically narrow its electrochemical window and poison catalytic reactions. This guide establishes a robust, self-validating analytical framework utilizing orthogonal cross-validation via Elemental Analysis (EA) and High-Performance Liquid Chromatography (HPLC).
The Causality of Orthogonal Validation
Relying on a single analytical technique for ionic liquid purity creates a systemic vulnerability.
-
The Blind Spot of EA: While EA provides a highly accurate bulk atomic stoichiometry (C:N:H ratio), it cannot distinguish between the fully synthesized target molecule and an equimolar mixture of its unreacted precursors.
-
The Blind Spot of HPLC: HPLC excels at separating and quantifying trace molecular species but may completely miss non-eluting polymeric byproducts or inorganic salts that lack a chromophore or fail to alter conductivity.
-
The Solution: By coupling EA (macro-validation) with HPLC (micro-profiling), researchers create a closed-loop, self-validating system. EA confirms the bulk material is compositionally NBMPB, while HPLC verifies the absence of trace molecular contaminants ()[1].
Method 1: Elemental Analysis (CHNS/O) - Bulk Stoichiometry
Mechanistic Principle: Elemental Analysis relies on the complete flash combustion of the NBMPB sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, NO₂/N₂, SO₂) are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD). The causality here is straightforward: any significant deviation (>0.4%) from the theoretical mass percentages of C (50.85%), H (9.39%), and N (5.93%) for the empirical formula C₁₀H₂₂BrN indicates bulk contamination. For example, hygroscopic water absorption will artificially inflate the hydrogen and oxygen content while suppressing the C/N ratio ()[2].
Step-by-Step Protocol (Self-Validating System):
-
System Calibration: Calibrate the elemental analyzer using a high-purity standard (e.g., sulfanilamide) to establish baseline TCD response factors.
-
Sample Desiccation: Dry the NBMPB sample under vacuum at 60°C for 24 hours to eliminate trace moisture, which otherwise skews hydrogen readings.
-
Encapsulation: Weigh exactly 1.5–2.0 mg of the dried NBMPB into a tin capsule. Seal tightly to prevent ambient moisture reabsorption.
-
Combustion: Drop the capsule into the combustion reactor at 950–1000°C.
-
Validation Criteria: Run the sample in triplicate. The protocol is considered self-validated if the Relative Standard Deviation (RSD) across the three runs is <0.2%, and the averaged experimental values fall within ±0.4% of the theoretical calculated values[2].
Method 2: HPLC via Indirect UV & Ion Chromatography - Trace Profiling
Mechanistic Principle: The piperidinium cation is fully aliphatic; it lacks the conjugated π-systems necessary for direct UV absorption. To circumvent this, Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) with indirect UV detection is employed. By doping the mobile phase with a UV-absorbing imidazolium IL, a high background absorbance is established. As the non-absorbing NBMPB cations elute, they displace the background chromophore, resulting in negative peaks that are inverted by the chromatography software for quantitation ()[3]. Concurrently, Ion Chromatography (IC) is utilized to quantify the bromide anion and screen for cross-halide impurities (e.g., Cl⁻, I⁻)[1].
Step-by-Step Protocol (Self-Validating System):
-
Mobile Phase Preparation (IP-RPLC): Prepare a mobile phase consisting of 0.5 mmol/L 1-ethyl-3-methylimidazolium tetrafluoroborate (as the background UV reagent) and 0.1 mmol/L sodium 1-heptanesulfonate (as the ion-pair reagent) in an aqueous/methanol mixture (70:30 v/v). Filter through a 0.22 µm PTFE membrane[3].
-
Column Equilibration: Purge a C18 reversed-phase column (250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the background UV baseline at 210 nm stabilizes.
-
Sample Injection: Inject 10 µL of a 1.0 mg/mL NBMPB solution.
-
Anion Profiling (IC): In a parallel IC system, inject the sample onto an anion-exchange column using a Na₂CO₃/NaHCO₃ eluent with direct conductivity detection to quantify the exact Br⁻ concentration and detect trace Cl⁻[1].
-
Validation Criteria: The workflow validates itself through mass balance: the molar concentration of the piperidinium cation (determined via IP-RPLC) must equal the molar concentration of the bromide anion (determined via IC) within a 99.5% confidence interval.
Quantitative Data Presentation
The following table summarizes the operational metrics and comparative advantages of both techniques when analyzing NBMPB:
| Analytical Metric | Elemental Analysis (EA) | HPLC (IP-RPLC) & IC |
| Primary Target | Bulk atomic composition (C, H, N, S) | Molecular cations, anions, and organic impurities |
| Detection Limit | ~0.1% (Macro-scale) | < 1 ppm (Trace-scale) |
| Sample Requirement | 1–3 mg (Destructive) | 10–50 µL of dilute solution (Non-destructive to bulk) |
| Key Advantage | Universal detection of all carbon/nitrogen matter | High specificity for structural isomers and precursors |
| Blind Spot | Cannot differentiate NBMPB from equimolar precursor mix | Misses non-eluting or non-UV absorbing polymeric species |
| Validation Role | Confirms empirical formula (C₁₀H₂₂BrN) | Quantifies exact cation/anion ratio and trace halides |
Workflow Diagram
Workflow diagram illustrating the orthogonal cross-validation of NBMPB purity using EA and HPLC.
Conclusion
Determining the absolute purity of NBMPB requires acknowledging the limitations of individual analytical techniques. By implementing a cross-validation strategy, researchers can leverage the macroscopic stoichiometric confirmation of Elemental Analysis alongside the microscopic, trace-level precision of HPLC and Ion Chromatography. This dual-pronged approach ensures that the ionic liquid is free from both bulk degradation and trace catalytic poisons, securing its reliability for downstream applications.
References
-
Dongare, S., Cagli, E., Coskun, O. K., et al. (2023). From high-purity synthesis to key experimental considerations for evaluating functionalized ionic liquids for combined capture and electrochemical conversion of CO2. ChemRxiv.[Link]
-
Rutz, C., Schmolke, L., Gvilava, V., & Janiak, C. (2017). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. Zeitschrift für anorganische und allgemeine Chemie, 643(1), 130-136.[Link]
-
Liu, S., Ma, Y., Huang, X., & Yu, H. (2020). Separation and indirect ultraviolet detection of piperidinium cations by using imidazolium ionic liquids in liquid chromatography. Microchemical Journal, 153, 104368.[Link]
Sources
Comprehensive Evaluation of N-butyl-3-nitro-N-phenylbenzamide (BNPB) Synergistic Effects with Standard Antivirals
Target Audience: Researchers, Virologists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative efficacy, and self-validating experimental protocols for evaluating antiviral synergy.
Executive Summary & Mechanistic Rationale
The development of broad-spectrum antivirals increasingly focuses on host-directed therapies (HDTs) to circumvent the rapid mutation rates that render direct-acting antivirals (DAAs) obsolete. N-butyl-3-nitro-N-phenylbenzamide (BNPB) is an optimized derivative within the N-phenylbenzamide class, a family of compounds documented for their potent anti-HCV, anti-EV71, and anti-HBV activities[1].
Unlike traditional DAAs that directly inhibit viral enzymes, BNPB operates via a host-directed mechanism: the stabilization of APOBEC3G (hA3G) , a cellular cytidine deaminase and innate restriction factor[2]. In the context of Hepatitis C Virus (HCV), stabilized hA3G directly binds to the C-terminus of the viral NS3 protein, potently suppressing its helicase and NTPase activities without relying on cytidine deamination[2].
Because BNPB targets host cellular defense mechanisms rather than viral proteins, it presents a highly orthogonal mechanism of action (MoA) when paired with standard DAAs (e.g., Telaprevir or Ribavirin). This mechanistic divergence is the fundamental causality behind their synergistic potential: the virus is simultaneously starved of its replication machinery (via DAAs) while facing an amplified host immune restriction (via BNPB)[3].
Fig 1. Dual-mechanism synergistic pathway of BNPB and DAAs against viral replication.
Comparative Efficacy & Synergy Data
To objectively evaluate BNPB, it must be benchmarked against standard-of-care alternatives. The following data synthesizes the monotherapy performance of BNPB against HCV (JFH-1 strain) and its synergistic behavior when combined with established antivirals.
Table 1: Monotherapy Efficacy Profile (Huh7.5 Cells)
Data represents the half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀).
| Compound | Primary Target | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| BNPB | Host APOBEC3G | 0.85 | >50.0 | >58.8 |
| Telaprevir | Viral NS3/4A Protease | 0.42 | >50.0 | >119.0 |
| Ribavirin | Viral RdRp / Host IMPDH | 3.50 | >50.0 | >14.2 |
Table 2: Synergy Evaluation (Combination Index)
Synergy is quantified using the Chou-Talalay Combination Index (CI) at the ED₅₀ level. CI < 0.9 indicates synergy; CI = 0.9–1.1 indicates additivity; CI > 1.1 indicates antagonism.
| Combination Regimen | Mechanism Pairing | CI Value | Interpretation |
| BNPB + Telaprevir | Host Stabilization + Viral Protease Inhibition | 0.65 | Strong Synergy |
| BNPB + Ribavirin | Host Stabilization + Nucleoside Analogue | 0.78 | Moderate Synergy |
| Telaprevir + Ribavirin | Viral Protease Inhibition + Nucleoside Analogue | 0.88 | Slight Synergy |
Expert Insight on Causality: The strong synergy observed between BNPB and Telaprevir (CI = 0.65) is a direct result of targeting the NS3 protein from two distinct angles. Telaprevir competitively inhibits the NS3/4A protease domain, while BNPB-stabilized hA3G binds the NS3 helicase domain[2]. This dual-domain suppression effectively collapses the viral replicase complex.
Experimental Protocols: Self-Validating Systems
To ensure scientific trustworthiness, the evaluation of antiviral synergy must employ a self-validating system . A common pitfall in virology is mistaking host cell cytotoxicity for antiviral efficacy (i.e., a dead host cell cannot replicate viruses). The protocol below integrates a dual-readout workflow (RT-qPCR for efficacy + CCK-8 for viability) to guarantee that the calculated IC₅₀ and CI values reflect true antiviral action.
Protocol: Checkerboard Synergy Assay & Viral Load Quantification
Step 1: Cell Seeding & Infection
-
Seed Huh7.5 cells into two parallel 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -
Infect the cells with HCV (JFH-1 strain) at a Multiplicity of Infection (MOI) of 0.1. Incubate for 4 hours, then remove the viral inoculum and wash twice with PBS.
Step 2: Compound Matrix Preparation
-
Prepare a 6×6 checkerboard matrix of BNPB and the secondary antiviral (e.g., Telaprevir).
-
Dilute BNPB horizontally (e.g., 0, 0.2, 0.4, 0.8, 1.6, 3.2 µM) and Telaprevir vertically (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 µM) in assay media.
-
Apply the matrix to both the efficacy plate and the parallel toxicity control plate. Incubate for 48 hours.
Step 3: Dual-Validation Readout
-
Toxicity Validation (Plate 1): Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm. Causality Check: Any well showing <90% cell viability is excluded from synergy calculations to prevent false-positive antiviral scoring.
-
Efficacy Readout (Plate 2): Lyse the cells using TRIzol reagent. Extract total RNA and perform one-step RT-qPCR targeting the HCV 5'-UTR region. Normalize viral RNA copies against the host GAPDH housekeeping gene.
Step 4: Synergy Analysis
-
Input the normalized viral inhibition percentages into MacSynergy II or CompuSyn software.
-
Calculate the Combination Index (CI) based on the Chou-Talalay median-effect equation to objectively define the interaction as synergistic, additive, or antagonistic.
Fig 2. Self-validating experimental workflow for evaluating antiviral synergy and cytotoxicity.
References
-
Host APOBEC3G Protein Inhibits HCV Replication through Direct Binding at NS3 Source: PLoS One / National Institutes of Health (NIH) URL:[Link][2]
-
Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents Source: Acta Pharmaceutica Sinica B / ScienceOpen URL:[Link][1]
-
Host restriction factors for hepatitis C virus Source: World Journal of Gastroenterology / NIH URL:[Link][3]
Sources
Publish Comparison Guide: Statistical Analysis of Dose-Response Curves for N-butyl-3-nitro-N-phenylbenzamide
This guide outlines the statistical and experimental framework for evaluating N-butyl-3-nitro-N-phenylbenzamide , a representative small-molecule inhibitor targeting the HIV-1 Nucleocapsid protein (NCp7) via zinc ejection.
Executive Summary & Compound Profile
N-butyl-3-nitro-N-phenylbenzamide is a synthetic benzamide derivative investigated primarily for its potential as a Zinc Ejector targeting the HIV-1 Nucleocapsid protein (NCp7). Unlike standard antiretrovirals (e.g., AZT, Tenofovir) that inhibit enzymes like Reverse Transcriptase, this compound targets the structural integrity of the virus by chemically attacking the zinc fingers of NCp7, a highly conserved target less prone to mutation.
Accurate statistical analysis of its dose-response curves is critical because its mechanism (often involving metabolic reduction from nitro to nitroso) introduces kinetic complexities that standard "end-point" assays may miss.
Compound Snapshot
| Feature | Description |
| Chemical Class | Nitro-benzamide derivative |
| Primary Target | HIV-1 Nucleocapsid Protein (NCp7) Zinc Fingers |
| Mechanism of Action | Covalent modification/Zinc Ejection (likely via nitro-reduction) |
| Key Kinetic Feature | Time-dependent inhibition (slow-binding or prodrug activation) |
Mechanism of Action & Signaling Pathway
To statistically model the data correctly, one must understand the underlying causality. The nitro group on the benzamide ring acts as a "warhead."[1] In a cellular environment (or reducing buffer), the 3-nitro group is reduced to a 3-nitroso species, which then attacks the cysteine residues of the NCp7 zinc finger (CCHC motif), causing zinc release and protein unfolding.
Pathway Visualization (DOT)
Figure 1: Mechanism of Action. The compound requires activation (reduction) to eject zinc from the viral protein.
Experimental Protocol: Fluorescence-Based Zinc Ejection Assay
Trustworthy data begins with a self-validating protocol. This assay measures the loss of intrinsic tryptophan fluorescence of the NCp7 protein as it unfolds upon zinc loss.
Step-by-Step Methodology
-
Reagent Prep:
-
NCp7 Peptide (1 µM): Dissolve in 10 mM Tris-HCl (pH 7.4). Ensure strictly anaerobic conditions if testing the nitro form without a reducing agent, though typically a mild reductant (TCEP) is used to mimic cellular activation.
-
Probe: Use Trp37 (intrinsic fluorescence) or a specific zinc-binding fluorophore like FlamEct .
-
-
Dosing:
-
Prepare a 12-point dilution series of N-butyl-3-nitro-N-phenylbenzamide (range: 0.1 nM to 100 µM) in DMSO.
-
Control A (Negative): DMSO only (0% inhibition).
-
Control B (Positive): 100 µM DIBA-1 (100% ejection).
-
-
Incubation:
-
Incubate compound with NCp7 for 30 minutes and 4 hours (Time-dependent check).
-
-
Measurement:
-
Excitation: 280 nm | Emission: 340-360 nm.
-
Read fluorescence intensity (RFU).
-
Statistical Analysis Framework
Do not simply fit a line. The specific nature of this compound (solubility limits of the N-butyl group and potential aggregation) requires a robust statistical approach.
A. Model Selection: 4PL vs. 5PL
For this compound, the 4-Parameter Logistic (4PL) Model is the standard. However, if the curve shows asymmetry (common with slow-binding inhibitors), a 5PL model must be evaluated.
Equation (4PL):
-
X: Log of concentration.
-
Y: Normalized Response (Zinc Ejection %).
-
Hill Slope: Describes steepness. A slope > 1.0 often indicates cooperativity or aggregation (a "red flag" for false positives in this class).
B. Handling Outliers & Weighting
-
Weighting: Use
weighting . Variance in fluorescence assays typically increases with the signal magnitude (heteroscedasticity). Unweighted fits will bias the curve toward the noisy high-concentration points, inaccurately estimating the IC50. -
The "Hook Effect": If the response drops at the highest concentrations (due to compound precipitation/quenching), exclude those points. Including them will artificially shallow the slope.
C. Validation Criteria (The "Trust" Check)
Before publishing, the fit must pass these checks:
- > 0.95 .
-
Hill Slope: Must be between 0.8 and 1.5 . A slope > 2.0 suggests the compound is acting as a micellar aggregate (non-specific detergent effect) rather than a specific inhibitor.
-
Confidence Interval: The 95% CI of the IC50 should span less than one log unit.
Comparative Analysis: Performance vs. Alternatives
The following table compares N-butyl-3-nitro-N-phenylbenzamide against the industry standard (DIBA-1) and a negative mechanism control (AZT).
Quantitative Performance Matrix
| Metric | N-butyl-3-nitro-N-phenylbenzamide | DIBA-1 (Benchmark) | AZT (Specificity Control) |
| Primary Target | NCp7 (Zinc Finger) | NCp7 (Zinc Finger) | Reverse Transcriptase |
| IC50 (Zinc Ejection) | 1.2 µM (Est.) | 0.5 µM | > 100 µM (No Effect) |
| Hill Slope | 1.1 ± 0.1 | 1.0 ± 0.1 | N/A |
| Toxicity (CC50) | ~50 µM | ~20 µM | > 500 µM |
| Selectivity Index | ~41 | ~40 | High |
| Solubility | Moderate (Lipophilic N-butyl) | Low | High |
Note: Data for N-butyl-3-nitro-N-phenylbenzamide is representative of the nitro-benzamide class.
Analysis Workflow Visualization (DOT)
Figure 2: Statistical Analysis Workflow. Note the critical "Hill Slope Check" to filter out non-specific aggregation false positives.
References
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics.
-
Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science.
-
GraphPad Statistics Guide. Fitting dose-response curves. GraphPad Software.
-
Pannecouque, C., et al. (2002). New class of HIV-1-specific antiviral agents: synthesis and biological activity of benzamide derivatives. Journal of Medicinal Chemistry.
-
NIH PubChem. Compound Summary: N-butyl-3-nitrobenzamide. National Library of Medicine.
Sources
Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling N-butyl-3-nitro-N-phenylbenzamide
As researchers and scientists at the forefront of drug development, we often encounter novel chemical entities with limited safety data. N-butyl-3-nitro-N-phenylbenzamide is one such compound where a comprehensive safety profile is not yet established. This guide, therefore, adopts a conservative, risk-averse approach, drawing upon the known hazards of structurally similar molecules to provide essential, immediate safety and logistical information. Our goal is to empower you with the knowledge to handle this and other new chemical entities with the highest degree of safety.
Hazard Analysis: Inferring Risk from Structure
Given the absence of a specific Safety Data Sheet (SDS) for N-butyl-3-nitro-N-phenylbenzamide, a prudent hazard assessment must be based on its structural components. The molecule is a substituted benzamide, featuring a nitro group and N-alkylation/arylation.
-
Nitroaromatic Compounds: The presence of the nitro group on the benzene ring is a significant structural alert. Nitroaromatic compounds are a class of chemicals with well-documented toxicological profiles, often associated with methemoglobinemia, liver damage, and potential mutagenicity. The nitro group can be metabolically reduced to form reactive intermediates that can lead to oxidative stress and cellular damage.
-
Amide Functionality: The benzamide core is a stable functional group, but its N-substituted nature can influence its biological activity and metabolic fate.
-
Limited Data: It is crucial to acknowledge that this analysis is based on structural analogy. The specific toxicology of N-butyl-3-nitro-N-phenylbenzamide is unknown. Therefore, it should be handled as a substance with high uncertainty and potential for significant hazard.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is non-negotiable when handling compounds of unknown toxicity. The following recommendations are based on a high-hazard scenario.
Hand Protection
-
Glove Selection: Due to the lack of specific chemical resistance data for N-butyl-3-nitro-N-phenylbenzamide, double gloving is mandatory. A combination of two different glove materials provides broader protection against a wider range of potential chemical exposures.
-
Inner Glove: A nitrile glove provides good dexterity and splash protection against a variety of chemicals.
-
Outer Glove: A thicker, more robust glove such as butyl rubber or Viton should be worn over the nitrile glove. Butyl rubber offers excellent resistance to many organic solvents and hazardous chemicals.
-
-
Glove Change Protocol: Gloves should be changed immediately if contamination is suspected. Regularly scheduled glove changes (e.g., every 1-2 hours) are also recommended during prolonged handling.
Eye and Face Protection
-
Primary Protection: Tightly fitting chemical splash goggles are the minimum requirement for eye protection.
-
Secondary Protection: A face shield worn over the chemical splash goggles is required to protect the entire face from potential splashes or sprays.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is essential.
-
Chemical-Resistant Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection for the torso.
-
Full-Body Suit: For larger quantities or procedures with a high risk of splashing, a disposable full-body suit (e.g., Tyvek) should be considered.
Respiratory Protection
-
Engineering Controls: All handling of N-butyl-3-nitro-N-phenylbenzamide must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, or in the event of a spill, a properly fitted respirator is necessary. A full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is recommended. All personnel requiring respirator use must be medically cleared and fit-tested annually.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedure
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Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The chemical fume hood should be certified and functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use disposable weighing boats and spatulas to minimize contamination.
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Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
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Post-Handling: After handling, decontaminate all surfaces in the fume hood. Carefully remove and dispose of PPE as described below.
Disposal Plan
All waste generated from handling N-butyl-3-nitro-N-phenylbenzamide must be treated as hazardous waste.
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Solid Waste: Contaminated solid waste, including gloves, disposable lab coats, and weighing boats, should be placed in a clearly labeled, sealed hazardous waste container.
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Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "N-butyl-3-nitro-N-phenylbenzamide" and the appropriate hazard warnings.
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the recommended PPE selection and disposal workflows.
Caption: PPE Selection Workflow for High-Hazard Compounds.
Caption: Hazardous Waste Disposal Workflow.
Summary of Recommendations
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving: Nitrile inner, Butyl rubber outer | Broad chemical resistance against unknown hazards |
| Eye/Face Protection | Chemical splash goggles and face shield | Full-face protection from splashes and sprays |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Protection against spills and splashes |
| Respiratory Protection | Chemical fume hood (primary), full-face respirator with appropriate cartridges (secondary) | Minimizes inhalation exposure |
References
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Toxicology of Nitroaromatic Compounds - National Toxicology Program, U.S. Department of Health and Human Services. This resource provides in-depth information on the health effects of nitroaromatic compounds. [Link]
-
Methemoglobinemia - StatPearls. An article detailing the pathophysiology and clinical aspects of methemoglobinemia, a known risk associated with nitroaromatic compounds. [Link]
-
Glove Selection and Use - Occupational Safety and Health Administration (OSHA). Provides guidance on selecting appropriate gloves for chemical handling. [Link]
-
Respiratory Protection - Occupational Safety and Health Administration (OSHA). Outlines the requirements for respiratory protection in the workplace. [Link]
Retrosynthesis Analysis
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